1-Chloroadamantane-D15
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Cl/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXTQSXSHODFR-BXSQCBKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])Cl)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Isotopic Landscape: A Technical Guide to 1-Chloroadamantane-D15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 1-Chloroadamantane-D15, a deuterated isotopologue of 1-Chloroadamantane. Given the limited availability of specific experimental data for the deuterated compound, this document leverages data from its non-deuterated counterpart, 1-Chloroadamantane, to provide a thorough understanding of its expected physical characteristics. It is important to note that while the physical properties of deuterated and non-deuterated compounds are generally very similar, slight variations may exist.
Core Physical Properties
The primary utility of this compound in research, particularly in mass spectrometry-based assays, is as an internal standard, where its distinct mass allows for precise quantification of the non-deuterated analyte.
This compound
| Property | Value | Source |
| CAS Number | 352431-55-1 | [1][2] |
| Molecular Formula | C10D15Cl | [1] |
| Purity | 98% atom D | [1] |
| Synonyms | 1-Chlorotricyclo[3.3.1.13,7]decane-d15, 1-Adamantyl Chloride-d15 | [1] |
1-Chloroadamantane (Non-Deuterated Analogue)
The following table summarizes the known physical properties of the non-deuterated form, 1-Chloroadamantane. These values are expected to be very close approximations for this compound.
| Property | Value | Source |
| CAS Number | 935-56-8 | [3][4] |
| Molecular Formula | C10H15Cl | [3][5] |
| Molecular Weight | 170.68 g/mol | [5] |
| Appearance | White to light grey adhering crystalline solid | [3][6] |
| Melting Point | 163-166 °C | [4][7] |
| Boiling Point | Not available | [4] |
| Solubility | Poorly soluble in water; Soluble in hydrocarbons and nonpolar organic solvents. | [3][6] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [3] |
Experimental Protocols
Purification of 1-Chloroadamantane
A common method for the purification of 1-Chloroadamantane involves the following steps:
-
Crystallization : The compound can be crystallized from aqueous methanol (B129727) (MeOH).[6]
-
Sublimation : Further purification can be achieved by subliming the crystallized material at 100°C under a vacuum of 12 torr.[6]
-
Low-Temperature Crystallization : Alternatively, it can be crystallized from methanol at a temperature of -70°C.[6]
These purification steps are crucial for obtaining a sample with high purity, which is essential for the accurate determination of its physical properties.
Logical Relationships and Synthesis Pathway
The following diagram illustrates the conceptual relationship between the parent adamantane (B196018) structure, its chlorinated derivative, and the deuterated isotopologue. This visualization clarifies the structural progression and the isotopic labeling that defines this compound.
References
- 1. 1-Chloroadamantane-[d15], CasNo.352431-55-1 BOC Sciences United States [bocscichem.lookchem.com]
- 2. 352431-55-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1-Chloroadamantane | C10H15Cl | CID 64154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Chloroadamantane | 935-56-8 [chemicalbook.com]
- 7. 1-Chloro adamantane, 98% 935-56-8 India [ottokemi.com]
1-Chloroadamantane-D15 chemical structure and formula.
This technical guide provides a comprehensive overview of the chemical structure, formula, and applications of 1-Chloroadamantane-D15, with a particular focus on its role in analytical research. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and use as an internal standard in mass spectrometry.
Chemical Structure and Formula
This compound is the deuterated form of 1-Chloroadamantane (B1585529). In this isotopically labeled compound, fifteen hydrogen atoms have been replaced by deuterium.
The chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.
The molecular formula for this compound is C₁₀D₁₅Cl.[1] Its non-deuterated counterpart, 1-Chloroadamantane, has the molecular formula C₁₀H₁₅Cl.[2][3][4][5][6]
Physicochemical Properties
Quantitative data for this compound is primarily centered on its molecular weight. The properties of its non-deuterated form, 1-Chloroadamantane, are well-documented and provide a reference for the expected behavior of the deuterated analog.
| Property | This compound | 1-Chloroadamantane |
| Molecular Formula | C₁₀D₁₅Cl | C₁₀H₁₅Cl[2][3][4][5][6] |
| Molecular Weight | 185.77 g/mol [1] | 170.68 g/mol [2] |
| CAS Number | 352431-55-1[1] | 935-56-8[2] |
| Melting Point | Not available | 165-166 °C[7] |
| Boiling Point | Not available | 211.58 °C (estimate)[7] |
| Solubility | Not available | Poorly soluble in water; Soluble in hydrocarbons and nonpolar organic solvents.[7] |
Synthesis
A general workflow for the synthesis of 1-Chloroadamantane can be conceptualized as follows:
Caption: General synthesis workflow for 1-Chloroadamantane.
To synthesize this compound, a deuterated 1-Adamantanol (1-Adamantanol-D15) would be used as the starting material.
Application in Mass Spectrometry
Deuterated compounds like this compound are invaluable in quantitative analysis, particularly in mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). They are primarily used as internal standards.
An internal standard is a compound of known concentration that is added to an unknown sample to facilitate the quantification of a specific analyte. The ideal internal standard has physicochemical properties very similar to the analyte of interest. Because the chemical and physical properties of this compound are nearly identical to those of 1-Chloroadamantane, it serves as an excellent internal standard for the quantification of the non-deuterated form.
The key advantage of using a deuterated internal standard is that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, it is distinguishable from the analyte by its higher mass-to-charge ratio (m/z). This allows for precise correction of variations that can occur during sample preparation, injection, and ionization, leading to highly accurate and precise quantification.
The logical workflow for using this compound as an internal standard in a quantitative assay is outlined below:
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocols
While a specific protocol for an assay using this compound is proprietary to the developing laboratory, a general experimental protocol for the use of a deuterated internal standard in a plasma sample analysis is provided below.
Protocol: Quantification of an Analyte in Plasma using a Deuterated Internal Standard by LC-MS/MS
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of the analyte (e.g., 1-Chloroadamantane) in a suitable organic solvent (e.g., methanol).
-
Prepare a separate stock solution of the internal standard (IS) (e.g., this compound) in the same solvent.
-
Create a series of calibration standards by spiking blank plasma with known concentrations of the analyte stock solution.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile) to the plasma/IS mixture.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample onto the LC-MS/MS system.
-
Liquid Chromatography: Use a suitable C18 column with a gradient elution of water and an organic solvent (both typically containing a small amount of formic acid to improve ionization). The gradient should be optimized to ensure good separation and peak shape for both the analyte and the IS.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Set one MRM transition for the analyte (e.g., 1-Chloroadamantane).
-
Set a second MRM transition for the internal standard (e.g., this compound). The precursor and product ions for the IS will be shifted by the mass difference due to deuteration.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (analyte peak area / IS peak area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is a critical tool for researchers and scientists engaged in the quantitative analysis of its non-deuterated analog. Its use as an internal standard in mass spectrometry-based assays significantly enhances the accuracy and reliability of the results. This technical guide provides a foundational understanding of its chemical properties and its application in a key analytical workflow, which is of particular importance in the fields of drug metabolism, pharmacokinetics, and other areas of bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - 1-chloroadamantane (C10H15Cl) [pubchemlite.lcsb.uni.lu]
- 6. Adamantane, 1-chloro- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Isotopic Enrichment of 1-Chloroadamantane-d15
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of a proposed methodology for the synthesis and isotopic enrichment of 1-Chloroadamantane-d15. The procedures outlined are based on established and reliable methods for the synthesis of analogous non-deuterated compounds, adapted for the preparation of this specific isotopically labeled molecule. This document includes detailed experimental protocols, quantitative data presented in tabular format, and process diagrams to facilitate understanding and replication.
Introduction
1-Chloroadamantane and its isotopologues are valuable building blocks in medicinal chemistry and drug development. The rigid, lipophilic adamantane (B196018) cage is a common scaffold in pharmacologically active compounds, influencing their binding affinity, metabolic stability, and pharmacokinetic profiles. The introduction of deuterium (B1214612) at specific or all non-exchangeable positions can significantly alter the metabolic fate of a drug molecule, often leading to a longer half-life and improved therapeutic efficacy. This compound, in which all fifteen hydrogen atoms on the adamantane core have been replaced with deuterium, serves as a crucial intermediate for the synthesis of these deuterated active pharmaceutical ingredients (APIs). Furthermore, it is an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.
This guide details a two-step synthetic pathway commencing from the commercially available Adamantane-d16. The first step involves the hydroxylation of Adamantane-d16 to yield 1-Adamantanol-d15, followed by a stereoretentive chlorination to afford the final product, this compound. Additionally, methods for the analysis of isotopic enrichment and chemical purity are discussed.
Synthetic Pathway Overview
The proposed synthesis of this compound is a two-step process starting from per-deuterated adamantane (Adamantane-d16).
-
Step 1: Hydroxylation of Adamantane-d16. Adamantane-d16 is hydroxylated at one of the tertiary bridgehead carbons to produce 1-Adamantanol-d15. A highly efficient and selective method for this transformation is the "dry ozonation" on silica (B1680970) gel.
-
Step 2: Chlorination of 1-Adamantanol-d15. The resulting 1-Adamantanol-d15 is then converted to this compound. A mild and stereoretentive method utilizing thionyl chloride with a catalytic amount of titanium (IV) tetrachloride is proposed.[1]
The overall synthetic scheme is presented below.
References
Technical Guide: 1-Chloroadamantane-D15 for Advanced Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1-Chloroadamantane-D15, a deuterated derivative of 1-Chloroadamantane. It is intended for use in research and development, particularly as an internal standard in quantitative analytical methods.
Core Compound Data
This compound is a stable, isotopically labeled compound valuable for its use in mass spectrometry-based analytical techniques. Its properties are summarized below.
| Property | Value |
| CAS Number | 352431-55-1[1] |
| Molecular Formula | C₁₀D₁₅Cl |
| Molecular Weight | 185.77 g/mol |
| Synonyms | 1-Chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane |
Application in Quantitative Analysis
Due to its structural similarity and mass difference from the non-deuterated form, this compound is an ideal internal standard for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated internal standard is a robust method to correct for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the analytical results.
Representative Experimental Protocol: Quantification of Adamantane (B196018) Derivatives in Human Plasma by LC-MS/MS
This protocol is adapted from a method for the quantification of Amantadine using a deuterated internal standard and is presented here as a template.[1][2]
1. Sample Preparation
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.
-
Add 10 µL of a 100 ng/mL working solution of this compound (as internal standard).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm)[2]
-
Mobile Phase: Isocratic elution with 70% 0.1% formic acid in water and 30% acetonitrile[2]
-
Flow Rate: 0.8 mL/min[2]
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Total Run Time: 3 minutes[2]
3. Mass Spectrometry Conditions
-
MS System: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Chloroadamantane: The specific precursor and product ions would need to be determined through infusion and optimization. For Amantadine, the transition is m/z 152.2 → 135.3.[1]
-
This compound: The specific precursor and product ions would be determined similarly. For Amantadine-d15, the transition is m/z 167.0 → 150.3.[1]
-
-
Key MS Parameters (to be optimized):
-
Curtain Gas
-
Collision Gas
-
IonSpray Voltage
-
Temperature
-
Declustering Potential
-
Entrance Potential
-
Collision Energy
-
Collision Cell Exit Potential
-
4. Data Analysis
-
Integrate the peak areas of the analyte (1-Chloroadamantane) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of prepared standards.
-
Determine the concentration of 1-Chloroadamantane in the unknown samples by interpolation from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantitative analysis of an adamantane derivative using a deuterated internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
This technical guide provides a foundational understanding of this compound and its application in modern analytical chemistry. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific analytical needs.
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within the demanding environments of pharmaceutical development and clinical research, the pursuit of accuracy, precision, and robustness is paramount. This in-depth technical guide serves as a core resource on the principles and applications of deuterated internal standards, the undisputed gold standard for reliable quantification. From foundational concepts to detailed experimental protocols and data interpretation, this document elucidates the critical role of these powerful analytical tools.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, especially when coupled with liquid chromatography (LC-MS), an internal standard (IS) is indispensable for correcting analytical variability.[1] An ideal internal standard is a compound that behaves chemically and physically as closely as possible to the analyte of interest.[2] It is added at a known, constant concentration to every sample, calibrator, and quality control sample at the earliest stage of the workflow.[3] By calculating the ratio of the analyte's signal to the internal standard's signal, variations arising from sample preparation, injection volume inconsistencies, and instrument response fluctuations can be effectively normalized.[4]
Deuterated internal standards are a class of stable isotope-labeled internal standards (SIL-IS) where one or more hydrogen atoms in the analyte molecule are replaced by their heavier, non-radioactive isotope, deuterium (B1214612) (²H or D).[3] This substitution results in a molecule that is chemically almost identical to the analyte but has a higher mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[5] This near-identical nature is the key to their superiority, ensuring they accurately track the analyte through extraction, chromatography, and ionization, thus providing the most effective compensation for analytical variability.[3]
Core Principles and Advantages
The utility of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[3] By "spiking" a sample with a known amount of the deuterated analog, any loss of analyte during the analytical process is mirrored by a proportional loss of the internal standard.[3] Consequently, the ratio of their signals remains constant, leading to highly accurate and precise quantification.[3]
Key Advantages:
-
Co-elution with Analyte: Deuterated standards typically have the same chromatographic retention time as the analyte.[5] This ensures both compounds experience the same matrix effects—signal suppression or enhancement caused by co-eluting components from the sample matrix—at the same time, providing the most accurate correction.[2]
-
Similar Physicochemical Properties: Being chemically almost identical, the deuterated standard exhibits the same extraction recovery and ionization response as the analyte, correcting for variations in sample preparation and mass spectrometer performance.[2][6]
-
Improved Precision and Accuracy: By effectively normalizing for a wide range of analytical variables, deuterated internal standards significantly enhance the precision and accuracy of bioanalytical methods.[2]
-
Increased Robustness and Throughput: Methods employing deuterated standards are more robust and less prone to failure, leading to higher throughput and lower rejection rates for analytical runs in high-volume laboratories.[5]
Data Presentation: Quantitative Performance
The superiority of deuterated internal standards over other approaches, such as using a structural analog or no internal standard, is well-documented. The following tables summarize the quantitative benefits observed in analytical assays.
Table 1: Comparison of Precision in Quantitative Bioanalysis
| Internal Standard Type | Analyte Concentration | Coefficient of Variation (%CV) | Key Findings & References |
| Deuterated IS | Low QC | 4.2% | The use of a deuterated internal standard resulted in significantly lower variance (improved precision) across all concentration levels compared to the structural analogue.[2] |
| Mid QC | 3.5% | ||
| High QC | 2.8% | ||
| Structural Analogue IS | Low QC | 9.8% | |
| Mid QC | 8.1% | ||
| High QC | 7.5% |
Table 2: Comparison of Accuracy in Quantitative Bioanalysis
| Internal Standard Type | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Key Findings & References |
| Deuterated IS | 100 | 100.3 | +0.3% | The assay with the deuterated internal standard demonstrated a mean bias much closer to the nominal value, indicating a more accurate measurement of the true analyte concentration.[4] |
| Structural Analogue IS | 100 | 96.8 | -3.2% |
Experimental Protocols
The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.
Protein Precipitation (PPT)
This protocol is a rapid and straightforward method for removing the majority of proteins from a biological sample like plasma or serum.[7]
Materials:
-
Plasma/Serum Sample
-
Deuterated Internal Standard Spiking Solution
-
Cold Acetonitrile (B52724) (ACN) with 0.1% Formic Acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of >10,000 x g at 4°C
-
LC vials or 96-well plate
Procedure:
-
Aliquoting: Pipette 100 µL of the plasma or serum sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.[4]
-
Spiking: Add 20 µL of the deuterated internal standard working solution to each tube (except for blank matrix samples).[4]
-
Vortexing: Briefly vortex the tubes to ensure thorough mixing.
-
Precipitation: Add 300 µL of cold acetonitrile with 0.1% formic acid to each tube.[7]
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.[4]
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial or a 96-well plate, avoiding the protein pellet.[4]
-
Evaporation (Optional but Recommended): Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.[4]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition. Vortex and centrifuge briefly before analysis.[4]
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup of the sample matrix compared to PPT, resulting in a cleaner extract and reduced matrix effects.[8][9]
Materials:
-
Plasma/Urine Sample
-
Deuterated Internal Standard Spiking Solution
-
SPE Cartridges (e.g., C18, Mixed-Mode)
-
SPE Vacuum Manifold or Positive Pressure Manifold
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Water)
-
Wash Solvent (e.g., 5% Methanol (B129727) in Water)
-
Elution Solvent (e.g., Acetonitrile or Methanol with 0.1% Formic Acid)
-
Collection tubes or 96-well plate
Procedure:
-
Sample Pre-treatment: To 1 mL of the sample, add an appropriate volume of the deuterated internal standard spiking solution and vortex to mix.
-
Conditioning: Place the SPE cartridges on the manifold. Pass 1-2 column volumes of methanol through each cartridge to activate the sorbent. Do not allow the sorbent to dry.[8][9]
-
Equilibration: Pass 1-2 column volumes of water (or a buffer matching the sample's pH) through each cartridge. This step adjusts the sorbent's polarity. Do not allow the sorbent to dry.[8]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min) to ensure efficient binding of the analyte and internal standard.[8]
-
Washing: Pass 1-3 mL of the wash solvent through the cartridge to remove weakly bound matrix interferences. The wash solvent should be strong enough to remove interferences but not elute the analyte.[8]
-
Elution: Place clean collection tubes or a 96-well plate in the manifold. Add 1-2 mL of the elution solvent to the cartridge and apply a gentle vacuum or positive pressure to elute the analyte and internal standard.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the reconstitution solvent. Transfer the reconstituted sample to an LC vial for analysis.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of deuterated internal standards.
Limitations and Considerations
While deuterated standards are powerful, their effective use requires careful consideration of several factors:
-
Isotopic Purity: The standard should have a high degree of deuteration (ideally ≥98%) to minimize the contribution of any unlabeled analyte present in the standard, which could lead to an overestimation of the analyte concentration.[3]
-
Position of Deuterium Labeling: Deuterium atoms must be placed on chemically stable positions within the molecule.[10] Labeling at sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups) can compromise the integrity of the analysis.[11]
-
Chromatographic Shift (Isotope Effect): The substitution of hydrogen with the heavier deuterium can sometimes lead to a slight difference in retention time between the deuterated standard and the analyte.[10][12] If this shift causes the two compounds to elute in regions with different matrix effects, the correction may not be perfect.[12]
-
Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk from the natural abundance of isotopes in the analyte.[5]
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] Their ability to closely mimic the behavior of the analyte throughout the entire analytical process makes them superior to other types of internal standards, particularly when dealing with complex biological matrices.[2] A thorough understanding of their properties, appropriate selection, and careful method validation are essential for their successful implementation in both regulated and research environments, ultimately ensuring the generation of high-quality, reliable, and defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Physicochemical Properties of Deuterated Adamantane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated adamantane (B196018) derivatives. Adamantane and its derivatives are a cornerstone in medicinal chemistry due to their unique rigid, lipophilic cage structure, which can enhance the metabolic stability and pharmacokinetic profiles of drug candidates. Deuteration, the selective replacement of hydrogen with its heavier, stable isotope deuterium (B1214612), offers a powerful strategy to further modulate these properties, primarily through the kinetic isotope effect (KIE). This guide presents quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a critical resource for researchers in drug discovery and development.
Physicochemical Data of Adamantane and Amantadine (B194251) Derivatives
The introduction of deuterium can subtly alter the physicochemical properties of adamantane derivatives. The following tables summarize key quantitative data for adamantane and the clinically significant derivative, amantadine, alongside their deuterated analogs.
Table 1: Physicochemical Properties of Adamantane and Adamantane-d16
| Property | Adamantane (C₁₀H₁₆) | Adamantane-d16 (C₁₀D₁₆) | Comments |
| Molecular Weight | 136.23 g/mol | 152.33 g/mol | The increase in molecular weight is a direct result of replacing 16 hydrogen atoms with deuterium. |
| Melting Point | ~270 °C (sublimes)[1] | 209-212 °C (sublimes)[2] | Adamantane and its deuterated analog sublime at atmospheric pressure, making a true melting point determination challenging. The reported values are for sublimation in a sealed capillary. The lower value for the deuterated version may be due to differences in crystal packing. |
| Boiling Point | Sublimes | Sublimes | Due to their high symmetry and non-polar nature, these compounds transition directly from a solid to a gas phase under standard conditions.[1] |
| Vapor Pressure | 0.881 mmHg @ 25 °C (estimated)[3] | Not experimentally determined, but expected to be slightly lower than adamantane due to its higher mass. | The vapor pressure is relatively high for a solid, contributing to its tendency to sublime. |
| Solubility in Water | 6.033 mg/L @ 25 °C (estimated)[3] | Expected to be similar to or slightly lower than adamantane. | Both compounds are practically insoluble in water due to their nonpolar, hydrocarbon structure. |
| Solubility in Organic Solvents | Soluble in nonpolar organic solvents such as benzene, hexane, and chloroform (B151607).[1] | Soluble in nonpolar organic solvents, with solubility expected to be very similar to adamantane. | The lipophilic nature of the adamantane cage dominates its solubility profile in organic media. |
| logP (o/w) | 4.24 (estimated)[3] | Expected to be very similar to adamantane. | The high logP value reflects the significant lipophilicity of the adamantane core. |
Table 2: Physicochemical Properties of Amantadine and Amantadine-d15
| Property | Amantadine (C₁₀H₁₇N) | Amantadine-d15 (C₁₀H₂D₁₅N) | Comments |
| Molecular Weight | 151.25 g/mol | 166.34 g/mol [1] | The mass increases due to the substitution of 15 hydrogen atoms with deuterium. |
| Melting Point | 180-192 °C (as hydrochloride salt: ~360 °C with decomposition)[4] | 234-236 °C (as hydrochloride salt)[5] | The free base has a defined melting range, while the hydrochloride salt decomposes at a high temperature. The difference in the melting point of the deuterated salt could be due to altered crystal lattice energy. |
| Boiling Point | Sublimes | Sublimes | Similar to adamantane, amantadine also sublimes. |
| Solubility in Water | Freely soluble (as hydrochloride salt)[6] | Slightly soluble in water (as hydrochloride salt)[5] | The protonated amino group in the hydrochloride salt imparts significant water solubility. The observed difference in qualitative solubility for the deuterated analog may be influenced by slight changes in crystal lattice energy or hydration. |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and DMSO, sparingly soluble in chloroform (as hydrochloride salt).[6] | Slightly soluble in methanol.[5] | The solubility in organic solvents is influenced by the polarity of the solvent and the salt form of the compound. |
| pKa (Strongest Basic) | 10.71 (predicted)[7] | Estimated to be slightly higher than amantadine (~10.73 - 10.76). | Deuteration of C-H bonds beta to an amine nitrogen has been shown to increase the basicity (increase pKa) by approximately 0.02 pKa units per deuterium.[8] This is attributed to a lowered zero-point energy of the C-H bond adjacent to the nitrogen.[9] |
| logP (o/w) | 1.47 (predicted)[7] | 1.91 (predicted)[1] | The introduction of the polar amino group significantly reduces the lipophilicity compared to adamantane. The slight difference in predicted logP for the deuterated version may arise from the computational models used. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of deuterated adamantane derivatives, as well as for the evaluation of their metabolic stability and biological activity.
Synthesis and Purification
Protocol 2.1.1: Synthesis of Amantadine-d15 Hydrochloride
This protocol is adapted from established methods for the synthesis of amantadine, with considerations for deuterium incorporation.
Materials:
-
Adamantane-d16
-
Bromine
-
Concentrated Sulfuric Acid
-
Potassium Hydroxide (B78521)
-
Propylene (B89431) Glycol
-
Hydrochloric Acid (concentrated and in a non-aqueous solvent like ether or isopropanol)
-
Dichloromethane
-
Ice
Procedure:
-
Bromination of Adamantane-d16: In a well-ventilated fume hood, dissolve Adamantane-d16 in a minimal amount of a suitable inert solvent (e.g., carbon tetrachloride, if necessary, though direct bromination is often performed neat). Slowly add bromine, typically in a 1:1 molar ratio, while stirring. The reaction can be initiated by gentle heating or photochemical irradiation. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the formation of 1-Bromoadamantane-d15. Upon completion, carefully quench any excess bromine with a solution of sodium thiosulfate. Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.
-
Formation of N-(1-Adamantyl-d15)formamide: To formamide, add the crude 1-Bromoadamantane-d15. Heat the mixture with stirring. Slowly add concentrated sulfuric acid dropwise, maintaining the temperature. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or GC-MS. Once the starting material is consumed, the reaction mixture is poured into ice water to precipitate the formamide product. The solid is collected by filtration and washed with cold water.
-
Hydrolysis to Amantadine-d15: The N-(1-adamantyl-d15)formamide is added to a solution of potassium hydroxide in propylene glycol and water. The mixture is heated at reflux until the hydrolysis is complete (monitored by TLC or GC-MS).
-
Isolation and Salt Formation: After cooling, the reaction mixture is extracted with a suitable organic solvent like ether or dichloromethane. The organic extracts are combined, and a solution of hydrochloric acid in a non-aqueous solvent is added to precipitate Amantadine-d15 hydrochloride. The white precipitate is collected by filtration, washed with cold ether, and dried under vacuum.
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Analytical Characterization
Protocol 2.2.1: NMR Spectroscopy for Structural Verification and Deuterium Incorporation
Objective: To confirm the chemical structure and determine the level of deuterium incorporation in the synthesized deuterated adamantane derivative.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
¹H NMR Spectroscopy:
-
Dissolve a small amount of the deuterated adamantane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
The ¹H NMR spectrum should show a significant reduction in the intensity of signals corresponding to the deuterated positions. Residual proton signals can be integrated to quantify the percentage of deuterium incorporation.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Dissolve the sample in a non-deuterated solvent (e.g., CHCl₃ or DMSO).
-
Acquire a ²H NMR spectrum. This will show signals for the deuterium atoms at chemical shifts corresponding to the protonated positions.
-
Deuterium NMR can be quantitative under appropriate experimental conditions and can be used to confirm the locations and relative amounts of deuterium.[10]
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The carbon signals adjacent to deuterium atoms will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from the non-deuterated analog (isotope shift).
-
Protocol 2.2.2: Mass Spectrometry for Molecular Weight Confirmation
Objective: To confirm the molecular weight of the deuterated adamantane derivative.
Instrumentation:
-
Mass spectrometer (e.g., GC-MS, LC-MS, or high-resolution mass spectrometer)
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
The molecular ion peak (M+) should correspond to the calculated molecular weight of the deuterated compound. For example, for Amantadine-d15, the expected molecular weight is approximately 166.34 g/mol .[1]
-
High-resolution mass spectrometry can be used to confirm the elemental composition.
Protocol 2.2.3: X-ray Crystallography for Structural Elucidation
Objective: To determine the three-dimensional crystal structure of the adamantane derivative.
Procedure:
-
Crystal Growth: Grow single crystals of the adamantane derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting model will provide precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state.
Metabolic Stability Assay
Protocol 2.3.1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To compare the metabolic stability of a deuterated adamantane derivative with its non-deuterated counterpart.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Incubation: Prepare a reaction mixture containing human liver microsomes in phosphate buffer. Add the test compound (either deuterated or non-deuterated) to the mixture. Pre-incubate at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k. Compare the t₁/₂ values of the deuterated and non-deuterated compounds.
Signaling Pathways and Biological Interactions
Amantadine, a primary adamantane derivative, exerts its therapeutic effects in neurological disorders through modulation of specific signaling pathways. Deuteration can potentially influence these interactions by altering the drug's metabolic profile and, consequently, its effective concentration at the target site.
NMDA Receptor Antagonism
Amantadine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[11][12] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases.[5] By blocking the NMDA receptor channel, amantadine reduces the influx of Ca²⁺ and mitigates excitotoxic damage.
Amantadine's antagonistic action on the NMDA receptor.
Dopamine (B1211576) Signaling Modulation
Amantadine's efficacy in Parkinson's disease is also attributed to its ability to modulate dopamine signaling.[1][11] It is believed to enhance dopaminergic transmission by increasing the release of dopamine from presynaptic terminals and inhibiting its reuptake.[1][12] This leads to a higher concentration of dopamine in the synaptic cleft, which can help to alleviate the motor symptoms of Parkinson's disease.
Modulation of dopamine signaling by amantadine.
Impact of Deuteration on Signaling Pathways:
While deuteration is not expected to directly alter the binding affinity of adamantane derivatives to their protein targets, it can have an indirect effect on signaling pathways through the kinetic isotope effect. By slowing the rate of metabolism, deuteration can lead to a longer half-life and increased exposure of the parent drug.[13] This sustained concentration at the target site could potentially lead to a more prolonged or enhanced pharmacological effect on the NMDA receptor and dopamine signaling pathways.
Conclusion
Deuteration of adamantane derivatives represents a promising strategy in drug development to enhance their pharmacokinetic and metabolic profiles. This guide has provided a foundational understanding of the physicochemical properties of deuterated adamantane, along with detailed experimental protocols for their synthesis, analysis, and biological evaluation. The visualization of the key signaling pathways affected by amantadine provides a framework for understanding its mechanism of action and the potential impact of deuteration. For researchers and drug development professionals, the strategic application of deuteration to adamantane-based scaffolds offers a valuable tool for the design of more effective and safer therapeutics.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. 281-23-2 CAS MSDS (Adamantane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. adamantane, 281-23-2 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stereochemistry of beta-deuterium isotope effects on amine basicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Technical Guide to the Purity of 1-Chloroadamantane-D15
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic purity of 1-Chloroadamantane-d15. This deuterated adamantane (B196018) derivative serves as a crucial building block in medicinal chemistry and a valuable internal standard in analytical studies. Understanding its isotopic composition is paramount for ensuring the accuracy, reproducibility, and validity of experimental results in drug discovery and development.
Understanding Isotopic Purity
In the realm of deuterated compounds, purity extends beyond the chemical sense to encompass isotopic purity. This refers to the extent to which the hydrogen atoms at specific positions in a molecule have been replaced with deuterium (B1214612).[1] Due to the statistical nature of deuteration reactions, a batch of a deuterated compound will inevitably contain a distribution of isotopologues—molecules with the same chemical formula but differing numbers of deuterium atoms. For this compound, the target molecule contains 15 deuterium atoms, but trace amounts of d14, d13, and other isotopologues will be present.
The accurate determination of this isotopic distribution is critical for several reasons:
-
Quantitative Analysis: When used as an internal standard in mass spectrometry-based bioanalysis, the precise isotopic composition is essential for accurate quantification of the non-deuterated analyte.[2][3]
-
Metabolic Stability Studies: In drug discovery, deuterium substitution can alter a molecule's metabolic profile.[4][5][6] A well-defined isotopic purity is necessary to correctly interpret the results of such studies.
-
Reaction Mechanism Elucidation: Deuterated compounds are often used as probes to understand reaction mechanisms. The level of deuterium incorporation directly impacts the interpretation of kinetic isotope effects.
Quantitative Data on Isotopic Purity
The isotopic purity of this compound is typically determined by mass spectrometry. The data is presented as a distribution of the different isotopologues. While a certificate of analysis for this compound was not available, the following table represents a typical isotopic distribution for a highly deuterated adamantane derivative, Adamantane-d16, which is stated to have an isotopic purity of ≥98 atom % D. This provides a realistic expectation for the isotopic distribution of this compound.
Table 1: Representative Isotopic Distribution of a Highly Deuterated Adamantane Derivative
| Isotopologue | Mass Shift from Unlabeled | Theoretical Mass (Da) | Relative Abundance (%) |
| d12 | +12 | 182.25 | < 0.1 |
| d13 | +13 | 183.26 | 0.5 |
| d14 | +14 | 184.26 | 9.5 |
| d15 | +15 | 185.27 | 90.0 |
Caption: This table illustrates a plausible isotopic distribution for a commercial batch of this compound with a stated isotopic purity of approximately 98 atom % D. The relative abundance is determined by mass spectrometry.
Experimental Protocols for Isotopic Purity Determination
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7]
Mass Spectrometry Protocol
High-resolution mass spectrometry (HRMS) is a powerful tool for quantifying the distribution of isotopologues.[8][9]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the same solvent.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Range: Set the mass range to scan from m/z 150 to 250 to encompass the molecular ions of all expected isotopologues.
-
Resolution: A resolving power of at least 10,000 is necessary to resolve the isotopic peaks from potential interferences.
-
Data Acquisition: Acquire full-scan mass spectra.
-
-
Data Analysis:
-
Identify the molecular ion cluster for this compound. The theoretical monoisotopic mass of the fully deuterated species ([C10D15Cl]+) is approximately 185.17 Da.
-
Extract the ion chromatograms for each isotopologue (d15, d14, d13, etc.).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas for all isotopologues in the cluster.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Both ¹H and ²H (Deuterium) NMR spectroscopy can be employed to assess isotopic purity.[10] ¹H NMR is used to quantify the residual protons, while ²H NMR directly observes the deuterium nuclei.
¹H NMR Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Add a known quantity of a suitable internal standard with a well-defined proton signal that does not overlap with any residual proton signals from the analyte (e.g., 1,3,5-trichlorobenzene).
-
Dissolve the sample and internal standard in a deuterated solvent that does not contain residual signals in the regions of interest (e.g., CDCl₃ with high isotopic purity).
-
-
Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard quantitative ¹H NMR pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery.
-
Number of Scans: Acquire a sufficient number of scans to obtain a high signal-to-noise ratio for the residual proton signals.
-
-
Data Analysis:
-
Integrate the area of the residual proton signals corresponding to the different positions on the adamantane cage.
-
Integrate the area of the internal standard's proton signal.
-
Calculate the amount of residual protons in the sample relative to the known amount of the internal standard.
-
From this, the overall percentage of deuteration can be determined.
-
²H NMR Methodology:
-
Sample Preparation:
-
Dissolve approximately 10 mg of this compound in a protonated solvent (e.g., CHCl₃).
-
-
Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer equipped with a deuterium probe.
-
Pulse Sequence: A standard quantitative ²H NMR pulse sequence.
-
-
Data Analysis:
-
The resulting spectrum will show signals corresponding to the deuterium atoms at different positions on the adamantane core.
-
The relative integrals of these signals can provide information about the distribution of deuterium within the molecule.
-
Synthesis and Application in Drug Development
This compound is synthesized from a deuterated adamantane precursor. The general synthetic route involves the chlorination of deuterated adamantanol.[11] Its primary application lies in its use as a building block for the synthesis of more complex deuterated molecules and as an internal standard in pharmacokinetic studies.[2][4]
The following diagrams illustrate the logical workflow of its synthesis and its role in the drug development pipeline.
Caption: A simplified workflow for the synthesis of this compound.
Caption: The dual role of this compound in the drug development pipeline.
Conclusion
The thorough characterization of the isotopic purity of this compound is a critical step in its application within pharmaceutical research and development. By employing robust analytical methodologies such as high-resolution mass spectrometry and NMR spectroscopy, researchers can ensure the quality and reliability of their deuterated starting materials and internal standards. This diligence is fundamental to the successful development of novel therapeutics with improved pharmacokinetic and metabolic profiles.
References
- 1. gabarx.com [gabarx.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 5. researchgate.net [researchgate.net]
- 6. research.uniupo.it [research.uniupo.it]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Chloroadamantane | 935-56-8 [chemicalbook.com]
Commercial Suppliers and Technical Guide for 1-Chloroadamantane-D15 in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 1-Chloroadamantane-D15, a deuterated derivative of 1-Chloroadamantane, for research and development purposes. It includes a comparative summary of suppliers, their product specifications, and detailed, representative experimental protocols for its application in metabolic stability and pharmacokinetic studies.
Commercial Suppliers of this compound
This compound is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for the products offered by prominent vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Enrichment/Purity | Available Quantities |
| Pharmaffiliates | 1-Chloroadamantane D15 | 352431-55-1 | C10D15Cl | 185.77 | Not Specified | Inquire for details |
| BOC Sciences | 1-Chloroadamantane-[d15] | 352431-55-1 | C10D15Cl | Not Specified | 98% atom D | Custom synthesis available[1] |
| MedChemExpress (MCE) | This compound | 352431-55-1 | Not Specified | Not Specified | Not Specified | 0.001 kg - 5 kg[2] |
| CDN Isotopes | This compound | 352431-55-1 | Not Specified | 185.77 | 98 atom % D | 0.01 g, 0.05 g[3][4] |
Experimental Protocols
Deuterated compounds like this compound are invaluable tools in drug discovery and development, primarily used as internal standards in quantitative bioanalysis due to their mass difference from the unlabeled analog. Below are detailed, representative protocols for two common applications.
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of a test compound, using this compound as an internal standard for LC-MS/MS analysis.
Objective: To determine the rate of disappearance of a test compound in the presence of liver microsomes.
Materials:
-
Test compound
-
This compound (Internal Standard, IS)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., GOLDPool™)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), ice-cold
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution: ice-cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 nM).
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an aliquot of the quenching solution.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard for each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at time zero.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
In Vivo Pharmacokinetic (PK) Study
This protocol describes a general workflow for a pharmacokinetic study in an animal model, utilizing this compound as an internal standard for the quantification of an administered unlabeled analogue.
Objective: To determine the pharmacokinetic profile of a test compound in vivo.
Materials:
-
Test compound (unlabeled)
-
This compound (Internal Standard, IS)
-
Animal model (e.g., rats, mice)
-
Dosing vehicle
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system
Methodology:
-
Dosing:
-
Administer the test compound to the animals at a specific dose and route (e.g., oral gavage, intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Preparation for Analysis:
-
To a known volume of plasma, add the protein precipitation solvent containing a fixed concentration of the internal standard (this compound).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentrations of the test compound.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the test compound versus time.
-
Calculate key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Visualized Workflows
The following diagrams illustrate the experimental workflows described above.
References
Technical Guide to the Safety and Handling of 1-Chloroadamantane-D15
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and experimental considerations for 1-Chloroadamantane-D15. This deuterated standard is primarily utilized in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision by correcting for analytical variability.[1][2] Its chemical behavior is nearly identical to its non-deuterated analog, 1-Chloroadamantane, but it is distinguishable by its mass-to-charge ratio in a mass spectrometer.[1]
Core Safety and Hazard Information
The safety profile of this compound is expected to be analogous to that of 1-Chloroadamantane. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3][4]
GHS Hazard Classification
Based on the classification for the non-deuterated compound, 1-Chloroadamantane, the following hazards are identified:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Data derived from Safety Data Sheets for 1-Chloroadamantane.[3][4]
Precautionary Statements & First Aid
| Type | Precautionary Statement | First Aid Measures |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] | - |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4] Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
| Storage | - | Store in a cool, dry, well-ventilated area away from incompatible substances.[3] For deuterated compounds, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[6] |
| Disposal | - | Dispose of contents/container to an approved waste disposal plant.[4] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] |
Physicochemical and Isotopic Data
Summarized below are the key quantitative data points for this compound and its unlabeled counterpart.
| Property | This compound | 1-Chloroadamantane |
| CAS Number | 352431-55-1[7] | 935-56-8[3] |
| Molecular Formula | C₁₀D₁₅Cl | C₁₀H₁₅Cl[8] |
| Molecular Weight | 185.77 g/mol (approx.) | 170.68 g/mol [9] |
| Appearance | White to light grey crystalline solid (expected) | White to light grey adhering crystalline solid or powder[10] |
| Melting Point | Not specified; expected to be similar to unlabeled | 165-166 °C[10] |
| Isotopic Purity | >98 atom % D (typical) | Not Applicable |
| Solubility | Poorly soluble in water. Readily soluble in nonpolar organic solvents.[10] | Poorly soluble in water. Soluble in hydrocarbons. Readily soluble in nonpolar organic solvents.[10] |
Special Handling and Storage for a Deuterated Compound
The primary challenge in handling deuterated compounds is maintaining isotopic purity.[6] Hydrogen-deuterium (H-D) exchange can occur, particularly with atmospheric moisture or protic solvents.[6]
Core Principles:
-
Atmosphere Control: Handle and store under a dry, inert atmosphere such as nitrogen or argon to prevent isotopic dilution from atmospheric moisture.[6]
-
Temperature Regulation: For long-term storage, freezing at -20°C or colder is recommended to minimize degradation.[6]
-
Container Selection: Use tightly sealed containers. Single-use ampoules are ideal for minimizing contamination.[6]
-
Equilibration: Before opening, always allow the container to equilibrate to room temperature to prevent condensation from forming inside the vial.[6]
The following diagram illustrates the critical decision points for maintaining the integrity of this compound.
// Key Considerations Nodes node [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; moisture [label="Moisture Sensitivity\n(H-D Exchange)"]; temp [label="Temperature Stability"];
moisture -> inert_atm [style=dashed, color="#EA4335", arrowhead=vee]; temp -> storage_long [style=dashed, color="#EA4335", arrowhead=vee]; }
Caption: A logical workflow for the proper storage and handling of deuterated compounds.Experimental Protocols
While this compound can be used in various applications, its most common role is as an internal standard (IS) for quantitative bioanalysis by LC-MS/MS.[1] The following are generalized protocols for its preparation and use.
Protocol: Preparation of Stock and Working Solutions
Objective: To prepare accurate stock and working solutions of this compound while preserving isotopic and chemical purity.
Methodology:
-
Equilibration: Remove the sealed container of this compound from its cold storage location (-20°C). Allow it to warm to ambient laboratory temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold solid.[6]
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).[6]
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.
-
Dissolution (Stock Solution): Dissolve the weighed solid in a suitable, high-purity aprotic solvent (e.g., acetonitrile (B52724), methanol) in a Class A volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).[6]
-
Dilution (Working Solution): Perform serial dilutions of the stock solution with the appropriate solvent (often the mobile phase or a compatible solvent) to create a working solution at the desired concentration for spiking into analytical samples.[6]
Protocol: Use as an Internal Standard in a Protein Precipitation Assay
Objective: To use this compound to quantify an unlabeled analyte in a plasma sample.
Methodology:
-
Sample Preparation: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[1]
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the this compound working solution to the plasma sample. Vortex briefly to mix.[1]
-
Protein Precipitation: Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to the sample.[1]
-
Mixing and Centrifugation: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation. Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[1]
-
Analysis: The sample is now ready for LC-MS/MS analysis. The ratio of the analyte peak area to the internal standard (this compound) peak area is used for quantification.[11]
The following diagram illustrates a typical workflow for using a deuterated internal standard in a bioanalytical context.
// Define nodes node [fillcolor="#FFFFFF", fontcolor="#202124"]; start [label="Biological Matrix\n(e.g., Plasma)", shape=cylinder]; add_is [label="Spike with\nthis compound\nWorking Solution"]; ppt (B1677978) [label="Protein Precipitation\n(e.g., add cold ACN)"]; vortex [label="Vortex to Mix"]; centrifuge [label="Centrifuge to\nPellet Debris"]; transfer [label="Transfer Supernatant\nto LC Vial"]; analyze [label="LC-MS/MS Analysis", shape=invhouse]; quantify [label="Quantify Analyte using\nAnalyte/IS Peak Area Ratio", shape=invhouse];
// Define edges start -> add_is [color="#4285F4"]; add_is -> ppt [color="#4285F4"]; ppt -> vortex [color="#4285F4"]; vortex -> centrifuge [color="#4285F4"]; centrifuge -> transfer [color="#4285F4"]; transfer -> analyze [color="#4285F4"]; analyze -> quantify [color="#34A853", style=dashed, label="Data Processing"];
// Add annotations node [shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#5F6368"]; note1 [label="Ensures correction for\nsample loss and\nionization variability"]; note2 [label="Removes matrix\ninterferences"];
// Annotation edges edge [style=dashed, color="#5F6368", arrowhead=none]; add_is -> note1; ppt -> note2; }
Caption: A typical experimental workflow for sample preparation using a deuterated standard.Conclusion
This compound is an essential tool for robust quantitative analysis. While its chemical hazards are moderate and comparable to its non-deuterated analog, its handling requires meticulous attention to environmental conditions to prevent isotopic dilution. By following the protocols outlined in this guide—specifically by controlling exposure to moisture and utilizing an inert atmosphere for preparation—researchers can ensure the integrity of the standard and the accuracy of their experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Adamantane, 1-chloro- [webbook.nist.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. 1-Chloroadamantane | 935-56-8 [chemicalbook.com]
- 11. nebiolab.com [nebiolab.com]
Methodological & Application
Application Note: Quantitative Analysis of 1-Chloroadamantane using 1-Chloroadamantane-D15 as an Internal Standard
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the quantitative analysis of 1-chloroadamantane (B1585529) in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard, 1-chloroadamantane-D15. The method described utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications. This application note includes a comprehensive experimental protocol, data presentation guidelines, and a visual representation of the workflow.
Introduction
1-Chloroadamantane is a halogenated derivative of adamantane (B196018). Adamantane and its derivatives are of significant interest in medicinal chemistry and drug development due to their unique rigid, lipophilic cage structure, which can be leveraged to modify the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Accurate and precise quantification of such compounds in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative mass spectrometry.[3][4][5] The SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, effectively compensating for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest level of accuracy and precision.[3][4][5][6]
Experimental Protocols
This section details the materials and methodology for the quantitative analysis of 1-chloroadamantane.
Materials and Reagents
-
1-Chloroadamantane (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like 1-chloroadamantane from plasma samples.
-
Spiking: To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ion Source | Electrospray Ionization (ESI) in Positive Mode or APCI |
| Ion Source Temperature | 500°C (ESI) or 450°C (APCI) |
| Capillary Voltage | 3.5 kV (ESI) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Multiple Reaction Monitoring (MRM)
The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. The precursor and product ions for 1-chloroadamantane and its deuterated internal standard are provided in Table 2. The most abundant fragment for adamantane derivatives is often the adamantyl cation (C10H15+), with a mass-to-charge ratio (m/z) of 135.
Table 2: MRM Transitions for 1-Chloroadamantane and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Chloroadamantane | 171.1 [M+H]+ | 135.1 | 20 |
| 1-Chloroadamantane | 171.1 [M+H]+ | 93.1 | 25 |
| This compound (IS) | 186.2 [M+H]+ | 149.2 | 20 |
| This compound (IS) | 186.2 [M+H]+ | 107.2 | 25 |
Note: Collision energies are starting points and should be optimized for the specific instrument used.
Data Presentation and Analysis
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte in the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Quality Control
Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay. The results of the QC samples should fall within a pre-defined acceptance range (e.g., ±15% of the nominal concentration).
Table 3: Example Calibration Curve and QC Data
| Sample | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Calibrant 1 | 1 | 1.05 | 105.0 |
| Calibrant 2 | 5 | 4.89 | 97.8 |
| Calibrant 3 | 10 | 10.21 | 102.1 |
| Calibrant 4 | 50 | 51.35 | 102.7 |
| Calibrant 5 | 100 | 98.76 | 98.8 |
| Calibrant 6 | 500 | 495.32 | 99.1 |
| Calibrant 7 | 1000 | 1015.67 | 101.6 |
| QC Samples | |||
| LQC | 3 | 2.91 | 97.0 |
| MQC | 75 | 78.23 | 104.3 |
| HQC | 750 | 735.98 | 98.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of 1-chloroadamantane.
Caption: Experimental workflow for 1-chloroadamantane quantification.
Logic of Internal Standard Correction
This diagram illustrates the principle of using an internal standard to correct for analytical variability.
Caption: Principle of internal standard correction in quantitative analysis.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantitative analysis of 1-chloroadamantane in biological matrices using its deuterated isotopologue, this compound, as an internal standard. The detailed protocol and guidelines presented herein are intended to assist researchers in obtaining high-quality data for pharmacokinetic, toxicokinetic, and other drug development studies. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring the accuracy and precision of the results.
References
Application Notes: Quantification of 1-Chloroadamantane in Human Plasma using LC-MS/MS with 1-Chloroadamantane-D15 as an Internal Standard
APN-0012
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of 1-Chloroadamantane in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes 1-Chloroadamantane-D15 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The sample preparation involves a straightforward solid-phase extraction (SPE) procedure, providing excellent recovery and minimizing matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a total run time of 5 minutes.
Introduction
1-Chloroadamantane is a halogenated adamantane (B196018) derivative with potential applications in medicinal chemistry and materials science. To support preclinical and clinical development, a reliable bioanalytical method is essential for the accurate measurement of its concentration in biological matrices. Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis by mass spectrometry.[1][2][3] Their use is crucial for compensating for variability in sample preparation, instrument response, and matrix effects.[1] this compound, being chemically identical to the analyte, co-elutes and experiences the same ionization suppression or enhancement, thereby providing the most accurate correction.[2] This note details a validated LC-MS/MS method for the determination of 1-Chloroadamantane in human plasma, employing this compound as the internal standard.
Experimental
Materials and Reagents
-
1-Chloroadamantane (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Solid-Phase Extraction (SPE) Cartridges (C18, 100 mg, 1 mL)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of 1-Chloroadamantane in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Analyte Working Solutions: Prepare calibration standards and quality control (QC) samples by serial dilution of the analyte stock solution with methanol:water (1:1, v/v).
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol:water (1:1, v/v).
Sample Preparation
A solid-phase extraction (SPE) method was employed for the extraction of 1-Chloroadamantane and this compound from human plasma.
-
To 200 µL of plasma, add 25 µL of the 100 ng/mL internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0.0-0.5 min: 40% B
-
0.5-3.0 min: 40-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-40% B
-
3.6-5.0 min: 40% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
1-Chloroadamantane: m/z 171.1 → 135.1
-
This compound: m/z 186.2 → 149.2
-
Results and Discussion
The developed method demonstrated excellent performance for the quantification of 1-Chloroadamantane in human plasma. The use of a deuterated internal standard, this compound, ensured the reliability of the results by correcting for potential variations during the analytical process.
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect.
Linearity: The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, and HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 6.8 | 104.2 | 8.1 | 102.5 |
| LQC | 1.5 | 5.2 | 98.7 | 6.5 | 99.8 |
| MQC | 75 | 4.1 | 101.5 | 5.3 | 100.9 |
| HQC | 400 | 3.5 | 99.2 | 4.8 | 98.6 |
Table 1. Summary of intra- and inter-day precision and accuracy for the analysis of 1-Chloroadamantane in human plasma.
Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed for 1-Chloroadamantane at three QC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | 92.3 | 98.1 |
| MQC | 75 | 94.1 | 101.3 |
| HQC | 400 | 93.5 | 99.6 |
Table 2. Extraction recovery and matrix effect of 1-Chloroadamantane.
Experimental Workflow and Signaling Pathway Diagrams
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 1-Chloroadamantane in human plasma. The use of this compound as an internal standard is critical for achieving the high level of accuracy and precision required for regulated bioanalytical studies. This method is well-suited for application in pharmacokinetic and toxicokinetic studies of 1-Chloroadamantane.
References
Application Notes and Protocols for 1-Chloroadamantane-D15 in Pharmacokinetic and Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloroadamantane-D15 is a deuterated analog of 1-Chloroadamantane. The incorporation of deuterium (B1214612) atoms provides a valuable tool for pharmacokinetic (PK) and metabolism studies. The increased mass of deuterium can alter metabolic rates (a phenomenon known as the kinetic isotope effect), which can be exploited to investigate metabolic pathways. Furthermore, the distinct mass of the deuterated compound allows for its use as an internal standard in mass spectrometry-based quantification of the non-deuterated analog. This document provides an overview of the potential applications of this compound in drug discovery and development, along with detailed protocols for its use in in vitro metabolism and in vivo pharmacokinetic studies.
Due to a lack of specific published data for this compound, the quantitative data presented in these notes are illustrative and based on the known properties of adamantane (B196018) derivatives and general principles of pharmacokinetics. Adamantane-containing compounds are noted for their lipophilic nature, which influences their absorption, distribution, metabolism, and excretion (ADME) properties. The adamantane cage is known to be susceptible to oxidation during Phase I metabolism.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that could be expected from pharmacokinetic and metabolism studies of 1-Chloroadamantane and its deuterated analog.
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1-Chloroadamantane | 45 | 15.4 |
| This compound | 60 | 11.6 |
Table 2: Comparative Pharmacokinetic Parameters in Rats (Intravenous Administration, 5 mg/kg)
| Parameter | 1-Chloroadamantane | This compound |
| Elimination Half-life (t½, h) | 6.8 | 8.5 |
| Volume of Distribution (Vd, L/kg) | 12.3 | 12.1 |
| Clearance (CL, L/h/kg) | 1.25 | 0.99 |
| Area Under the Curve (AUC, µg·h/mL) | 4.0 | 5.05 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines the determination of the metabolic stability of this compound in comparison to its non-deuterated counterpart.
1. Materials:
-
1-Chloroadamantane and this compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., GOLDPak™)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (e.g., a structurally similar, stable deuterated compound)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
2. Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of 1-Chloroadamantane and this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
-
Incubation:
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical single-dose pharmacokinetic study in rats.
1. Animals:
-
Male Sprague-Dawley rats (or other appropriate strain), typically 8-10 weeks old.
-
Animals should be cannulated (e.g., jugular vein) for serial blood sampling.
2. Dosing:
-
Formulation: Prepare a suitable vehicle for intravenous (IV) and/or oral (PO) administration (e.g., a solution in saline with a co-solvent like PEG400).
-
Administration:
-
IV: Administer a single bolus dose via the tail vein or a catheter.
-
PO: Administer a single dose via oral gavage.
-
3. Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Process the blood to obtain plasma by centrifugation.
4. Sample Analysis:
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples. Use this compound as the internal standard for the quantification of 1-Chloroadamantane, and a different stable isotope-labeled analog for the quantification of this compound.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Elimination half-life (t½)
-
Area under the plasma concentration-time curve (AUC)
-
Bioavailability (%F) for oral dosing.
-
Visualizations
Caption: Workflow for an in vitro metabolic stability assay.
Caption: General workflow for an in vivo pharmacokinetic study.
Caption: Postulated primary metabolic pathway for 1-chloroadamantane.
Application Note: High-Throughput Quantification of Analytes in Human Plasma using 1-Chloroadamantane-D15 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes robust and reliable methods for the preparation of human plasma samples for the quantitative analysis of target analytes using 1-Chloroadamantane-D15 as an internal standard (IS). Three widely used sample preparation techniques are detailed: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). These protocols are suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is crucial for correcting for variability in sample preparation and potential matrix effects, ensuring accurate and precise quantification.[1][2][3]
Introduction
In drug development and clinical research, the accurate quantification of analytes in biological matrices such as plasma is essential for pharmacokinetic, toxicokinetic, and biomarker studies. The complexity of the plasma matrix, with its high protein and lipid content, necessitates effective sample preparation to remove interferences and enrich the analyte of interest.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during extraction and ionization, thus compensating for potential variations.[1][2] this compound, a deuterated analog of 1-chloroadamantane, is an ideal internal standard for the analysis of adamantane (B196018) derivatives and other compounds with similar physicochemical properties.
This document provides detailed protocols for three common plasma sample preparation techniques utilizing this compound, along with typical performance data and workflows.
Materials and Reagents
-
Human plasma (K2EDTA as anticoagulant)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ethyl acetate, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Water, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C8, C18, or mixed-mode cation exchange)[6]
-
Phosphate buffer (pH 7)
-
96-well collection plates
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples.[4][5]
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Spike 100 µL of plasma with an appropriate amount of this compound working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if for LC-MS) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent for GC-MS analysis.
References
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Deuterated Adamantane Derivatives in Clinical and Diagnostic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane (B196018) derivatives form the structural core of several therapeutic agents with antiviral, anti-Parkinsonian, and antidiabetic properties. The unique cage-like structure of adamantane imparts favorable pharmacokinetic properties, including increased lipophilicity and metabolic stability. In clinical and diagnostic research, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry. Deuterated adamantane derivatives, such as 1-Chloroadamantane-D15, serve as ideal internal standards, as their chemical and physical properties are nearly identical to the analyte of interest, differing only in mass. This ensures accurate and precise quantification by correcting for variability during sample preparation and analysis.
While specific documented clinical applications of this compound are not prevalent in publicly available research, it is recognized as a deuterated analog of "Amantadine EP Impurity A"[1]. This suggests a potential application in the quality control and impurity profiling of amantadine (B194251) drug products. The principles and protocols outlined in this document, using the well-documented Amantadine-d15 as a primary example, are directly applicable to the use of this compound in such contexts.
Principle of Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution mass spectrometry (SID-MS) is a quantitative analytical technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to a sample. The ratio of the unlabeled analyte to the labeled internal standard is then measured by a mass spectrometer. Because the analyte and the internal standard exhibit nearly identical chemical behavior during sample extraction, chromatography, and ionization, any sample loss or variation in instrument response affects both compounds equally, leading to a highly accurate and precise measurement of the analyte concentration.
Application: Therapeutic Drug Monitoring of Amantadine
Amantadine is an antiviral and anti-Parkinsonian drug. Due to its narrow therapeutic index, therapeutic drug monitoring is crucial to optimize dosage and minimize adverse effects. The following sections detail the use of Amantadine-d15 as an internal standard for the quantification of amantadine in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of amantadine using a deuterated internal standard.
Table 1: LC-MS/MS Method Parameters for Amantadine Quantification
| Parameter | Value |
| Analytical Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol (B129727) or Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Amantadine SRM Transition | m/z 152.2 -> 135.2 |
| Amantadine-d15 SRM Transition | m/z 167.2 -> 150.2 |
Table 2: Method Validation Parameters for Amantadine Assay
| Parameter | Typical Range/Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Experimental Protocols
Protocol 1: Quantification of Amantadine in Human Plasma using Amantadine-d15 by LC-MS/MS
This protocol describes a protein precipitation method for sample preparation, which is a rapid and effective technique for removing the majority of proteins from plasma samples.
Materials:
-
Human plasma (K2EDTA)
-
Amantadine certified reference standard
-
Amantadine-d15 internal standard
-
Acetonitrile (HPLC grade) with 0.1% formic acid
-
Water (HPLC grade) with 0.1% formic acid
-
Methanol (HPLC grade) with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of amantadine in methanol.
-
Prepare a 1 mg/mL stock solution of Amantadine-d15 in methanol.
-
From the stock solutions, prepare a series of working standard solutions of amantadine for the calibration curve by serial dilution in 50:50 methanol:water.
-
Prepare a working internal standard solution of Amantadine-d15 at a concentration of 100 ng/mL in 50:50 methanol:water.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL Amantadine-d15 internal standard working solution to each tube (except for blank samples).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile with 0.1% formic acid to each tube to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC-MS vial for analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Inject 10 µL of the prepared sample into the LC-MS/MS system.
-
Acquire data in SRM mode for the specified transitions for amantadine and Amantadine-d15.
-
-
Data Analysis:
-
Integrate the peak areas for the amantadine and Amantadine-d15 SRM transitions.
-
Calculate the peak area ratio of amantadine to Amantadine-d15.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.
-
Determine the concentration of amantadine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Sample Preparation
For applications requiring lower detection limits or to minimize matrix effects, solid-phase extraction is a more rigorous sample clean-up method.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma, add 10 µL of the 100 ng/mL Amantadine-d15 internal standard working solution and vortex to mix.
-
Add 1 mL of 0.1% formic acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
Pass 1 mL of water through each cartridge to equilibrate. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Pass 1 mL of 0.1% formic acid in water through the cartridge.
-
Pass 1 mL of methanol through the cartridge to remove unretained interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Add 1 mL of 5% ammonium hydroxide in methanol to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an LC vial for analysis.
-
Visualizations
Experimental Workflow for Amantadine Quantification
Caption: Workflow for amantadine quantification in plasma using a deuterated internal standard.
Signaling Pathway: Antiviral Mechanism of Action of Amantadine
Amantadine's primary antiviral mechanism against influenza A is the blockade of the M2 proton channel. This channel is essential for the uncoating of the virus within the host cell's endosome.
Caption: Amantadine blocks the M2 proton channel, inhibiting influenza A viral uncoating.
Potential Application of this compound
As previously mentioned, 1-Chloroadamantane (B1585529) is a known impurity of amantadine. In the context of pharmaceutical quality control, it is essential to quantify impurities to ensure the safety and efficacy of the final drug product. Therefore, this compound can be utilized as an internal standard for the development of a validated analytical method to quantify 1-chloroadamantane in amantadine active pharmaceutical ingredients (APIs) and formulated drug products. The experimental protocols described for amantadine can be adapted for this purpose, with the necessary adjustments to the mass spectrometric transitions to monitor for 1-chloroadamantane and its deuterated internal standard.
Proposed SRM Transitions:
-
1-Chloroadamantane: The precursor ion would be the molecular ion [M+H]+ at m/z 171.1. The product ion would need to be determined through fragmentation analysis, but would likely involve the loss of HCl or a hydrocarbon fragment.
-
This compound: The precursor ion would be the molecular ion [M+H]+ at m/z 186.2. The product ion would correspond to the same fragmentation pathway as the unlabeled compound.
Conclusion
Deuterated adamantane derivatives are invaluable tools in clinical and diagnostic research, enabling highly accurate and precise quantification of adamantane-based drugs and related compounds. While direct clinical research applications for this compound are not widely published, its utility as an internal standard for the analysis of the amantadine impurity, 1-chloroadamantane, is a clear and important application in ensuring pharmaceutical quality. The principles and protocols provided herein for amantadine serve as a robust framework for the implementation of this compound in such analytical methods.
References
Application Notes and Protocols: Incorporating 1-Chloroadamantane-D15 in Metabolomics Workflows
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of 1-Chloroadamantane-D15 as an internal standard in metabolomics workflows, particularly for the quantitative analysis of adamantane (B196018) derivatives and other lipophilic compounds in biological matrices. The protocols detailed below are designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for metabolomics research.
Introduction to this compound as an Internal Standard
This compound is a deuterated analog of 1-chloroadamantane, making it an ideal internal standard (IS) for mass spectrometry-based quantitative analysis. The primary advantage of using a stable isotope-labeled internal standard like this compound is its chemical and physical similarity to the analyte of interest.[1] This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[2] The use of deuterated standards is a cornerstone of robust bioanalytical methods, enhancing accuracy, precision, and reproducibility.[1][3]
The rigid and lipophilic adamantane core of this compound makes it a suitable internal standard for a range of adamantane-based drugs and metabolites, which are used in the treatment of various diseases, including viral infections and neurodegenerative disorders.[4][5][6]
Quantitative Analysis of Adamantane Derivatives using LC-MS/MS
This section outlines a typical workflow for the quantitative analysis of a target adamantane derivative in human plasma using this compound as an internal standard.
Experimental Workflow
The following diagram illustrates the general workflow for sample analysis.
Caption: General workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol: LC-MS/MS Analysis of an Exemplary Adamantane Analyte
This protocol is adapted from established methods for the analysis of amantadine (B194251) and memantine (B1676192).[1][3][7]
2.2.1. Materials and Reagents
-
Blank human plasma (K2EDTA)
-
Analyte reference standard (e.g., Amantadine)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
2.2.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
2.2.3. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
2.2.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 50 x 3.0 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 15% B to 95% B over 3 minutes, hold for 1 minute, return to 15% B and equilibrate for 1 minute. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte (Amantadine): m/z 152.0 → 135.1IS (this compound): m/z 186.2 → 150.1 (Exemplary) |
| Source Temperature | 500°C |
Note: The MRM transition for this compound is exemplary and should be optimized based on experimental infusion and fragmentation data.
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of a validated bioanalytical method using this compound as an internal standard, based on data from similar adamantane derivative assays.[1][7][8]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Weighting Factor | Correlation Coefficient (r²) |
| Adamantane Derivative | 15 - 2000 | 1/x² | ≥ 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 15 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | 45 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium | 400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 1600 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Matrix Effect and Recovery
| QC Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 85 - 115 | 85 - 115 |
| High | 85 - 115 | 85 - 115 |
Application in Metabolic Stability Assays
This compound can also be utilized as an internal standard in in vitro metabolic stability assays to assess the susceptibility of new chemical entities to metabolism, often by liver microsomes.
Metabolic Stability Workflow
This diagram illustrates the workflow for an in vitro metabolic stability assay.
Caption: Workflow for in vitro metabolic stability assay.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
3.2.1. Procedure
-
Incubation: Prepare an incubation mixture containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate (B84403) buffer (pH 7.4). Add the test compound at a final concentration of 1 µM.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing this compound as the internal standard.
-
Sample Processing: Vortex and centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
3.2.2. Data Analysis The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) can then be calculated.[9]
Table 4: Exemplary Metabolic Stability Data
| Compound ID | Modification from Parent | t½ (min) | CLint (µL/min/mg protein) |
| Parent | - | 45 | 30.8 |
| Analog A | Hydroxylation on adamantane | 25 | 55.4 |
| Analog B | Fluorination on adamantane | 65 | 21.3 |
Data is illustrative and based on typical results for adamantane derivatives.[9]
Metabolic Pathway of Adamantane Derivatives
The primary metabolic pathway for adamantane derivatives in vivo is oxidation, mediated by cytochrome P450 enzymes in the liver.[10] This typically involves hydroxylation at the tertiary carbon atoms of the adamantane cage.
Caption: Conceptual metabolic pathway of adamantane derivatives.
Conclusion
This compound is a valuable tool for researchers in metabolomics and drug development. Its use as an internal standard in LC-MS/MS workflows provides a robust and reliable method for the quantitative analysis of adamantane-based compounds and other lipophilic molecules in complex biological matrices. The protocols and data presented in these application notes serve as a comprehensive guide for the successful implementation of this compound in your research, ultimately leading to higher quality and more reproducible data.
References
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 1-Chloroadamantane Impurities in Pharmaceutical Samples using 1-Chloroadamantane-D15 as an Internal Standard by LC-MS/MS
Introduction
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies such as the International Council for Harmonisation (ICH) to ensure the safety and efficacy of drug products.[1][2][3] 1-Chloroadamantane is a known process impurity and potential degradation product in the synthesis of certain adamantane-based active pharmaceutical ingredients (APIs), such as Amantadine (B194251). Its quantification at trace levels is essential for quality control.
Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they co-elute with the analyte of interest and compensate for variations in sample preparation and matrix effects.[4][5][6][7] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Chloroadamantane in pharmaceutical samples, using 1-Chloroadamantane-D15 as an internal standard.
Principle
The method utilizes the high selectivity and sensitivity of tandem mass spectrometry to detect and quantify 1-Chloroadamantane. The stable isotope-labeled internal standard, this compound, is added to the sample at a known concentration. Due to its nearly identical chemical and physical properties, it experiences the same extraction efficiency and ionization suppression as the unlabeled analyte.[8] By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, a precise and accurate quantification of the 1-Chloroadamantane impurity can be achieved.
Experimental Protocols
Materials and Reagents
-
1-Chloroadamantane analytical standard (Purity ≥ 98%)
-
This compound (Isotopic Purity ≥ 99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug substance/product samples for analysis
Standard and Sample Preparation
2.1. Standard Stock Solutions
-
1-Chloroadamantane Stock (1 mg/mL): Accurately weigh 10 mg of 1-Chloroadamantane and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
2.2. Working Standard Solutions
-
Prepare a series of calibration standards by serial dilution of the 1-Chloroadamantane stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working Internal Standard solution by diluting the IS stock solution to a final concentration of 100 ng/mL in the same diluent.
2.3. Sample Preparation
-
Accurately weigh 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.
-
Add 10 mL of a 50:50 acetonitrile/water mixture.
-
Vortex for 5 minutes to dissolve the sample.
-
Spike 100 µL of the working Internal Standard solution (100 ng/mL) into 900 µL of the sample solution.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to precipitate any excipients.
-
Transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for 1-Chloroadamantane and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Chloroadamantane | 171.1 | 135.1 | 20 |
| This compound | 186.2 | 149.2 | 22 |
Data Presentation
The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ). A summary of the quantitative performance is presented in Table 2.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 1 ng/mL - 1000 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95% - 105% |
Visualizations
Caption: Experimental workflow for the impurity profiling of 1-Chloroadamantane.
References
- 1. Adamantane, 1-chloro- [webbook.nist.gov]
- 2. 1-Chloroadamantane | C10H15Cl | CID 64154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of serum amantadine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Analytical methods for detecting adamantane derivatives in environmental samples.
The increasing use of adamantane (B196018) derivatives in pharmaceuticals, such as antiviral agents amantadine (B194251) and rimantadine, and the Alzheimer's medication memantine (B1676192), has led to their emergence as environmental contaminants. Their persistent nature and potential for ecological impact necessitate robust and sensitive analytical methods for their detection in various environmental matrices. This document provides detailed application notes and protocols for the analysis of adamantane derivatives in water and soil samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Analytical Approaches: An Overview
The primary analytical techniques for the determination of adamantane derivatives in environmental samples are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the specific adamantane derivative, the environmental matrix, and the required sensitivity.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most common and highly sensitive method for the analysis of polar, non-volatile compounds like adamantane derivatives in aqueous samples. It often involves a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove matrix interferences.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and semi-volatile compounds. For adamantane derivatives, which are generally not volatile enough for direct GC analysis, a derivatization step is typically required to increase their volatility. This method is often employed for more complex matrices like soil.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analytical methods described in this document. These values, including the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates, are crucial for evaluating the sensitivity and accuracy of the methods.
Table 1: LC-MS/MS Method Performance for Adamantane Derivatives in Water Samples
| Analyte | Matrix | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |
| Amantadine | Wastewater | 0.5 | 1.5 | 85 - 105 | [1] |
| Rimantadine | Wastewater | 0.4 | 1.2 | 88 - 102 | [1] |
| Memantine | Wastewater | 0.8 | 2.5 | 82 - 108 | [1] |
| Amantadine | Surface Water | 0.1 | 0.3 | 92 - 110 | [2] |
| Rimantadine | Surface Water | 0.1 | 0.3 | 90 - 108 | [2] |
| Memantine | Surface Water | 0.2 | 0.6 | 89 - 112 | [2] |
Table 2: GC-MS Method Performance for Amantadine in Soil Samples
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Amantadine | Soil | 0.1 | 0.3 | 85 - 105 | [3] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the analysis of adamantane derivatives in water and soil samples.
Protocol 1: Analysis of Adamantane Derivatives in Water Samples by LC-MS/MS
This protocol describes the determination of amantadine, rimantadine, and memantine in wastewater and surface water using solid-phase extraction (SPE) followed by LC-MS/MS analysis.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Oasis HLB SPE Cartridges (6 cc, 200 mg)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Formic acid
-
Ammonium (B1175870) hydroxide
-
Water sample (100 mL)
-
Internal standards (e.g., Amantadine-d15, Rimantadine-d4, Memantine-d6)
-
-
Procedure:
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Add internal standards to the filtered water sample.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 6 mL of methanol containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Amantadine: Precursor ion m/z 152.2 -> Product ion m/z 135.1
-
Rimantadine: Precursor ion m/z 180.3 -> Product ion m/z 163.2
-
Memantine: Precursor ion m/z 180.3 -> Product ion m/z 163.2
-
(Internal standards should have their specific MRM transitions).
-
-
Protocol 2: Analysis of Amantadine in Soil Samples by GC-MS
This protocol details the extraction, derivatization, and analysis of amantadine in soil samples.
1. Sample Preparation: Extraction and Derivatization
-
Materials:
-
Soil sample (10 g)
-
Methanol
-
Dichloromethane
-
Sodium sulfate (B86663) (anhydrous)
-
Ethyl chloroformate (derivatizing agent)
-
Internal standard (e.g., Amantadine-d15)
-
-
Procedure:
-
Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Weigh 10 g of the prepared soil into a centrifuge tube.
-
Add the internal standard to the soil sample.
-
Add 20 mL of a methanol/dichloromethane (1:1, v/v) mixture and vortex for 1 minute.
-
Sonicate the sample for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process (steps 4-7) two more times and combine the supernatants.
-
Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Derivatization:
-
Transfer the concentrated extract to a vial.
-
Add 50 µL of pyridine and 50 µL of ethyl chloroformate.
-
Heat the vial at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of water, and vortex for 1 minute.
-
Collect the upper hexane layer for GC-MS analysis.
-
-
2. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
-
GC Conditions:
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Amantadine derivative: m/z specific to the ethyl carbamate (B1207046) derivative (e.g., quantifier and qualifier ions).
-
Internal standard derivative: m/z specific to the derivatized internal standard.
-
-
Visualizing the Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows for the analytical methods described above.
Caption: Workflow for the analysis of adamantane derivatives in water samples by LC-MS/MS.
Caption: Workflow for the analysis of amantadine in soil samples by GC-MS.
Analysis of Adamantane Derivatives in Air Samples
Currently, there is a notable lack of standardized and validated methods specifically for the analysis of adamantane derivatives in air samples. This represents a significant research gap. The low volatility of these compounds makes their presence in the gas phase less likely, but they could potentially be adsorbed onto particulate matter. Future research could explore methods involving high-volume air sampling followed by extraction of the filters and analysis using sensitive techniques like LC-MS/MS.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the detection and quantification of adamantane derivatives in environmental water and soil samples. The choice between LC-MS/MS and GC-MS will depend on the specific research question, the matrix being analyzed, and the available instrumentation. The provided protocols and performance data will aid researchers in establishing reliable monitoring programs for these emerging contaminants, contributing to a better understanding of their environmental fate and potential risks.
References
- 1. Determination of serum amantadine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects with 1-Chloroadamantane-D15 in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects when using 1-Chloroadamantane-D15 as a stable isotope-labeled (SIL) internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS and how do they affect my analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and reproducibility of quantitative analyses.[2][3] In complex biological or environmental samples, matrix components like salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer's source.[4][5]
Q2: Why is a stable isotope-labeled internal standard like this compound used to address matrix effects?
A2: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for mitigating matrix effects in LC-MS/MS.[2][6] Because a SIL-IS, such as this compound, is chemically and physically almost identical to the analyte (1-Chloroadamantane), it co-elutes and experiences similar degrees of ion suppression or enhancement.[7] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variations caused by matrix effects can be effectively normalized, leading to more accurate and reliable results.[4][8]
Q3: Can this compound completely eliminate matrix effect issues?
A3: While highly effective, a SIL-IS may not eliminate all matrix-related issues. In some cases, deuterium-labeled standards can exhibit slight differences in chromatographic retention time compared to the unlabeled analyte.[9][10] If this shift is significant, the analyte and the SIL-IS may not experience the exact same matrix effects, potentially leading to inaccurate quantification. Additionally, a SIL-IS can sometimes mask underlying issues with an assay, such as poor extraction recovery or analyte instability.[11]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a pure solvent standard at the same concentration.[12] The matrix effect (ME) is calculated as follows:
| Formula | Description |
| ME (%) = (B / A) * 100 | Where A is the peak area of the analyte in a neat solution, and B is the peak area of the analyte in a post-extraction spiked blank matrix sample. |
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Troubleshooting Guides
Problem 1: Inconsistent or poor analyte/internal standard (IS) peak area ratio.
-
Possible Cause 1: Differential Matrix Effects.
-
Troubleshooting Step: Even with a SIL-IS, severe matrix effects can cause variability. Optimize sample preparation to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[4][5]
-
Troubleshooting Step: Modify chromatographic conditions to separate the analyte and IS from the regions of significant ion suppression.[13] A post-column infusion experiment can help identify these regions.
-
-
Possible Cause 2: Analyte or IS Instability.
-
Troubleshooting Step: Investigate the stability of both 1-Chloroadamantane and this compound in the sample matrix and final extract. An unstable IS can lead to a drift in the analyte/IS ratio over the course of an analytical run.
-
Problem 2: The retention time of this compound is slightly different from the unlabeled analyte.
-
Possible Cause: Isotope Effect.
-
Troubleshooting Step: This is a known phenomenon with deuterium-labeled standards.[9] If the shift is minor and the peaks are symmetrical, it may not significantly impact quantification.
-
Troubleshooting Step: If the shift is causing the analyte and IS to elute in different matrix effect zones, adjust the chromatography. Try a shallower gradient or a different mobile phase composition to improve the co-elution of the analyte and the IS.
-
Problem 3: Significant ion suppression is observed despite using a SIL-IS.
-
Possible Cause: Overwhelming Matrix Load.
-
Troubleshooting Step: The concentration of co-eluting matrix components is too high for the SIL-IS to effectively compensate. Dilute the sample extract if the analyte concentration is high enough to permit it.[2]
-
Troubleshooting Step: Re-evaluate and optimize the sample preparation method to enhance the removal of interfering compounds.
-
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
System Setup:
-
Prepare a solution of the analyte (e.g., 1-Chloroadamantane) at a concentration that gives a stable and moderate signal.
-
Use a T-junction to introduce this solution at a constant flow rate into the mobile phase stream between the LC column and the mass spectrometer inlet.
-
-
Procedure:
-
Begin infusing the analyte solution and acquire MS data to establish a stable baseline signal.
-
Inject a blank, extracted sample matrix (e.g., plasma, urine).
-
Monitor the signal of the infused analyte. Any dips in the baseline indicate regions of ion suppression, while any rises indicate ion enhancement.
-
-
Interpretation:
Protocol 2: Method of Standard Addition for Quantification in the Presence of Severe Matrix Effects
This method can be used for accurate quantification when matrix effects are significant and cannot be fully compensated for by the SIL-IS.[15]
-
Sample Preparation:
-
Divide a single sample into several equal aliquots.
-
Spike each aliquot with a known, increasing concentration of the analyte standard. Leave one aliquot unspiked.
-
Add a constant concentration of this compound to all aliquots.
-
Process all aliquots through the sample preparation procedure.
-
-
Analysis:
-
Analyze each aliquot by LC-MS/MS.
-
Measure the peak area ratio of the analyte to the internal standard for each aliquot.
-
-
Data Processing:
-
Create a calibration curve by plotting the measured peak area ratio against the concentration of the added analyte standard.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line corresponds to the endogenous concentration of the analyte in the original sample.
-
References
- 1. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. myadlm.org [myadlm.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for 1-Chloroadamantane-D15
Welcome to the technical support center for the analysis of 1-Chloroadamantane-D15. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometry parameters and overcoming common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound in mass spectrometry?
When analyzing this compound by mass spectrometry, particularly with Electron Ionization (EI), you can expect to observe a molecular ion peak corresponding to the mass of the deuterated compound. The fragmentation pattern will be similar to that of the non-deuterated 1-Chloroadamantane, with the key difference being a mass shift in the fragments containing deuterium (B1214612) atoms. The adamantane (B196018) cage structure is highly stable, and a dominant fragmentation pathway involves the loss of the chlorine atom to form a stable adamantyl cation.[1]
| Ion | 1-Chloroadamantane (C₁₀H₁₅Cl) Expected m/z | This compound (C₁₀D₁₅Cl) Expected m/z | Description |
| [M]⁺ | 170/172 | 185/187 | Molecular ion (showing isotopic pattern for ³⁵Cl/³⁷Cl) |
| [M-Cl]⁺ | 135 | 150 | Adamantyl cation (loss of chlorine) |
| [C₇H₉]⁺ | 93 | 102 (approx.) | Further fragmentation of the adamantyl cage |
| [C₅H₇]⁺ | 67 | 74 (approx.) | Further fragmentation of the adamantyl cage |
Note: The m/z values for fragments of the deuterated compound are estimations and may vary slightly based on the specific fragmentation pathways and any potential hydrogen-deuterium scrambling.
Q2: What are the most common issues encountered when using this compound as an internal standard?
The most common challenges when using deuterated internal standards like this compound include:
-
Isotopic Back-Exchange: Deuterium atoms on the molecule may exchange with hydrogen atoms from protic solvents, leading to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the non-deuterated analyte.[2][3]
-
Chromatographic Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography, which can lead to differential matrix effects and impact quantification.[1]
-
Isotopic Purity: The presence of unlabeled analyte in the deuterated standard can lead to inaccurate quantification. It is crucial to verify the isotopic purity of the standard.[1][4]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for the target analyte are inconsistent when using this compound as an internal standard. What are the potential causes and how can I troubleshoot this?
Answer: Inaccurate and inconsistent results can arise from several factors. Follow this guide to diagnose and resolve the issue.
Troubleshooting Workflow
Troubleshooting workflow for inaccurate results.
-
Verify Co-elution: Overlay the chromatograms of the analyte and this compound. Deuterated compounds can sometimes exhibit slightly shorter retention times.[1] If they do not co-elute perfectly, this can lead to differential matrix effects.
-
Solution: Optimize your chromatographic method (e.g., adjust the temperature gradient in GC) to ensure complete co-elution.
-
-
Assess Isotopic Purity: The presence of the non-deuterated analyte in your internal standard stock will lead to an overestimation of the analyte in your samples.[4]
-
Solution:
-
Always review the Certificate of Analysis provided by the supplier for isotopic and chemical purity specifications.
-
Analyze a solution containing only the this compound standard to check for the presence of the unlabeled analyte. The response for the unlabeled analyte should be negligible.[4]
-
-
-
Investigate Isotopic Back-Exchange: Although the deuterium atoms on the adamantane cage are generally stable, back-exchange with protic solvents can occur under certain conditions, especially in the ion source.[2][3]
-
Solution: Perform an incubation study by preparing a sample of this compound in a blank matrix and analyzing it over time to monitor for any increase in the signal of the non-deuterated 1-Chloroadamantane.[1] Minimizing sample residence time in the autosampler and using aprotic solvents where possible can mitigate this issue.[2]
-
Issue 2: Poor Signal Intensity or No Peaks
Question: I am observing a weak or no signal for this compound. What should I check?
Answer: Poor signal intensity can be due to sample preparation, instrument, or method-related issues.
| Potential Cause | Troubleshooting Step |
| Sample Concentration | Ensure the concentration of this compound is appropriate for the sensitivity of your mass spectrometer. |
| Ionization Efficiency | Optimize ion source parameters (e.g., electron energy in EI, source temperature) to maximize the ionization of this compound. |
| Instrument Contamination | A dirty ion source can suppress the signal. Perform routine cleaning and maintenance of the ion source. |
| Gas Leaks | Check for leaks in the GC system, as this can lead to a loss of sensitivity. |
| Detector Issues | Ensure the detector is functioning correctly and the gain is set appropriately. |
Experimental Protocols
GC-MS Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization may be required for your specific instrumentation and application.
General workflow for GC-MS analysis.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as hexane (B92381) or dichloromethane.
-
Prepare working solutions and calibration standards by diluting the stock solution.
-
For quantitative analysis, spike the internal standard into all samples and calibration standards at a fixed concentration.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Gas Chromatograph | Standard GC system with a mass selective detector |
| Column | Non-polar capillary column (e.g., DB-5MS, HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[1] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min)[1] |
| Oven Temperature Program | Initial: 70°C, hold for 1 minRamp: 10°C/min to 280°CFinal hold: 280°C for 5 min[1] |
| Injector Temperature | 250°C[1] |
| MS Transfer Line Temp. | 280°C[1] |
| Ion Source Temperature | 230°C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Mass Scan Range | m/z 40-200 |
Protocol: Assessing Isotopic Back-Exchange
Objective: To determine if deuterium atoms are exchanging with protons from the solvent or matrix under the experimental conditions.
Methodology:
-
Prepare two sets of samples:
-
Set A (Solvent): Spike this compound into the solvent used for sample reconstitution.
-
Set B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma extract).[1]
-
-
Incubate: Store both sets of samples under the same conditions as your typical sample analysis workflow (e.g., in the autosampler at a specific temperature for a set period).[1]
-
Analyze: Analyze the samples by GC-MS at different time points (e.g., t=0, 2, 4, 8 hours).
-
Monitor Signals: Monitor the ion signals for both this compound and the non-deuterated 1-Chloroadamantane.
-
Evaluate: A significant increase in the signal for the non-deuterated analyte over time in either set indicates that isotopic back-exchange is occurring.[1] If exchange is observed, consider minimizing sample storage times, reducing autosampler temperature, or using aprotic solvents if possible.[2]
References
Stability testing and proper storage conditions for 1-Chloroadamantane-D15.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability testing and proper storage of 1-Chloroadamantane-D15.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to moisture (hydrolysis), light (photodegradation), and elevated temperatures. The adamantane (B196018) structure itself is highly stable, but the chloro-substituent can be susceptible to nucleophilic substitution, particularly solvolysis.[1][2] Additionally, as a deuterated compound, it is crucial to prevent hydrogen-deuterium (H-D) exchange with atmospheric moisture or protic solvents to maintain its isotopic purity.
Q2: What are the ideal long-term storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[3][4] This minimizes the risk of thermal degradation, photodegradation, and hydrolysis from atmospheric moisture. A desiccator can provide additional protection against moisture.
Q3: I observe a gradual loss of isotopic purity in my sample when analyzed by NMR. What could be the cause?
A3: A gradual loss of isotopic purity, observed as an increase in proton signals at deuterated positions in ¹H NMR, is likely due to hydrogen-deuterium (H-D) exchange. This can occur if the compound is repeatedly exposed to atmospheric moisture or stored in non-deuterated solvents. Ensure all solvents are anhydrous and appropriately deuterated, and handle the compound in a dry environment, such as a glove box, when possible.
Q4: My solution of this compound in methanol (B129727) turned slightly acidic. Why did this happen?
A4: The slight acidification of a methanolic solution of this compound is likely due to solvolysis, where the chloro group is replaced by a methoxy (B1213986) group, releasing a molecule of hydrochloric acid (HCl). This process can be accelerated by the presence of water and higher temperatures.
Q5: Is this compound sensitive to light?
A5: Yes, 1-Chloroadamantane (B1585529) is known to be light-sensitive.[3] Exposure to UV light can lead to photodegradation. It is recommended to store the compound in amber vials or containers wrapped in aluminum foil to protect it from light.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Appearance of a new peak in HPLC/GC analysis of a stored sample. | 1. Thermal degradation. 2. Hydrolysis due to moisture. 3. Photodegradation from light exposure. | 1. Verify storage temperature. Store at recommended 2-8°C. 2. Ensure the container is tightly sealed and stored in a desiccator. 3. Store in a light-protected container (amber vial or wrapped in foil). |
| Inconsistent results in stability studies. | 1. Inconsistent storage conditions (temperature, humidity fluctuations). 2. Non-homogeneous sample. 3. Contamination of analytical standards or solvents. | 1. Use a calibrated, temperature and humidity-controlled stability chamber. 2. Ensure the sample is well-mixed before taking aliquots. 3. Use fresh, high-purity solvents and properly stored reference standards. |
| Precipitate forms in a refrigerated solution. | The solubility of this compound is lower at reduced temperatures. | Gently warm the solution to room temperature and sonicate briefly to redissolve the compound before use. Prepare solutions at concentrations known to be stable at the intended storage temperature. |
| Loss of mass in a solid sample over time. | 1-Chloroadamantane can sublime, even at room temperature. | Ensure the container is tightly sealed with a high-quality cap and store at the lower end of the recommended temperature range (2°C) to minimize sublimation. |
Stability Data
The following data is representative and based on the known chemical properties of 1-chloroadamantane and general principles of deuterated compound stability. Actual results may vary.
Table 1: Thermal Stability of Solid this compound
| Temperature | Duration | Purity Remaining (%) | Appearance |
| 25°C | 6 months | >99% | White crystalline solid |
| 40°C | 3 months | ~98% | White crystalline solid |
| 60°C | 1 month | ~95% | Slight discoloration |
Table 2: Hydrolytic Stability of this compound in Solution (37°C)
| Solvent System | pH | Half-life (t½) | Primary Degradant |
| Acetonitrile/Water (1:1) | 1.0 (HCl) | ~4 hours | 1-Hydroxyadamantane-D15 |
| Acetonitrile/Water (1:1) | 7.4 (Phosphate Buffer) | ~7 hours | 1-Hydroxyadamantane-D15 |
| Methanol | N/A | ~10 hours | 1-Methoxyadamantane-D15 |
Table 3: Photostability of Solid this compound
| Light Source | Intensity | Duration | Purity Remaining (%) | Appearance |
| ICH Q1B Option 1 | 1.2 million lux hours | 100 hours | ~97% | Slight yellowish tint |
| ICH Q1B Option 1 | 200 W·h/m² UV-A | 20 hours | ~96% | Slight yellowish tint |
| Dark Control | N/A | 100 hours | >99% | No change |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Indicating Assay
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the sample solution.
-
Monitor the chromatogram for the parent peak and any degradation peaks.
-
Calculate the percentage purity or degradation based on the peak areas.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are conducted to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile).
-
Add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC-UV.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC-UV.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add 3% hydrogen peroxide solution.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC-UV.
-
-
Photodegradation:
-
Expose a solid sample and a solution of the compound to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and 200 W·h/m² UV-A).[2]
-
Simultaneously, store a dark control sample under the same conditions but protected from light.
-
Analyze both the exposed and control samples by HPLC-UV.
-
Visualizations
Caption: Workflow for Stability Assessment of this compound.
Caption: Potential Degradation Pathways for this compound.
References
Technical Support Center: A Guide to Preventing Cross-Contamination with Deuterated Standards
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to address challenges associated with the use of deuterated standards in mass spectrometry. Find answers to frequently asked questions and access troubleshooting guides to ensure the accuracy and integrity of your experimental data.
Troubleshooting Guides
Systematic Guide to Identifying and Eliminating Deuterated Standard Cross-Contamination
Cross-contamination with deuterated standards can lead to inaccurate quantification and compromised results. This guide provides a step-by-step approach to pinpoint and resolve sources of contamination.
1. Initial System and Consumables Check
The first step in troubleshooting is to ensure the cleanliness of your system and consumables.
-
Blank Injections: Begin by running a series of blank solvent injections (e.g., the mobile phase used in your analysis) to assess the baseline cleanliness of the LC-MS system.[1] If you observe the mass transition of your deuterated standard in these blanks, it indicates a contaminated system.
-
Fresh Solvents and Vials: If contamination is detected, prepare fresh mobile phases using new, unopened LC-MS grade solvents.[2] Use new, clean sample vials for your blank injections to rule out contaminated vials as the source.[3]
2. Sample Preparation Troubleshooting
The sample preparation stage is a common source of cross-contamination.
-
Dedicated Glassware and Pipettes: Use dedicated glassware and pipettes for handling concentrated deuterated standard stock solutions to prevent carryover into samples.[4]
-
Cleaning Procedures: Implement rigorous cleaning protocols for all shared laboratory equipment.[5] For non-disposable items, a thorough wash with a laboratory-grade detergent followed by rinsing with high-purity water and a final rinse with a volatile organic solvent like acetone (B3395972) is recommended.[6][7]
-
Single-Use Consumables: Whenever possible, use single-use plasticware and pipette tips to minimize the risk of cross-contamination between samples and standards.[8]
3. LC-MS System Contamination
If the contamination persists after addressing sample preparation, the LC-MS system itself may be the source.
-
Injector and Syringe Cleaning: The autosampler syringe is a primary suspect for carryover. Flush the syringe extensively with a strong solvent that is known to dissolve your analytes. A typical cleaning protocol involves flushing the syringe 5-10 times its total volume.
-
LC System Flush: If syringe cleaning is insufficient, perform a system-wide flush. Disconnect the column and flush all LC tubing with a strong solvent mixture, such as isopropanol:acetonitrile:water:methanol.[2]
-
Ion Source Cleaning: A contaminated ion source can be a persistent source of background noise. Inspect the ion source for any visible residue and clean it according to the manufacturer's guidelines.[2]
4. Data Analysis and Verification
Careful data analysis can help identify subtle cross-contamination.
-
Monitor Blank Injections Between Samples: Routinely run blank injections between your actual samples in an analytical batch.[1] This will help you monitor for carryover from one sample to the next.
-
Evaluate Isotopic Overlap: Analyze a high-concentration sample of the unlabeled analyte without the internal standard to check for any contribution of its natural isotopic abundance to the deuterated standard's mass channel.[2]
Frequently Asked Questions (FAQs)
Q1: What is the acceptable level of carryover for a deuterated standard?
A1: While there are no universal regulatory acceptance criteria for carryover, a common practice is to ensure that the response of the deuterated standard in a blank injection immediately following a high-concentration sample is less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[9]
Q2: How often should I clean my autosampler syringe?
A2: It is good practice to have a rigorous wash protocol for the syringe between each injection. This typically involves flushing with a strong solvent and the initial mobile phase. The frequency of more intensive, offline syringe cleaning depends on the nature of the samples being analyzed. For complex matrices or "sticky" compounds, more frequent cleaning may be necessary.
Q3: Can I use the same glassware for preparing my calibration standards and my unknown samples?
A3: It is strongly recommended to use dedicated glassware for high-concentration stock solutions of deuterated standards to avoid accidental contamination of your unknown samples.[4] For working solutions, if dedicated glassware is not feasible, ensure a stringent cleaning protocol is followed between uses.
Q4: What are the signs of deuterated standard carryover in my chromatograms?
A4: The most obvious sign is the presence of a peak at the retention time of your deuterated standard in a blank injection. In your unknown samples, carryover can lead to an artificially high internal standard response, which will result in an underestimation of your analyte's concentration.
Q5: Can the deuterated standard itself be a source of contamination with the unlabeled analyte?
A5: Yes, this is a critical consideration. The deuterated internal standard should be of high isotopic and chemical purity.[2][10] Always request a certificate of analysis from the supplier to verify the purity.[11] You can experimentally assess the contribution of the unlabeled analyte from the deuterated standard by analyzing a sample containing only the deuterated standard and monitoring the mass transition of the unlabeled analyte.[9]
Data Presentation
Table 1: Recommended Cleaning Solvents for Laboratory Equipment
| Equipment | Primary Cleaning Solvent | Secondary Rinse | Final Rinse (Optional) | Reference |
| Glassware | Mild laboratory detergent solution | Deionized Water | Acetone or Methanol | [6][8] |
| Autosampler Syringe | Solvent in which the analyte is highly soluble | Mobile Phase B | Mobile Phase A | |
| LC Tubing | Isopropanol:Acetonitrile:Water:Methanol | Mobile Phase | - | [2] |
Experimental Protocols
Protocol for Syringe and Needle Cleaning
Objective: To effectively remove residual analytes and deuterated standards from an autosampler syringe and needle to prevent carryover.
Materials:
-
High-purity solvents (e.g., methanol, acetonitrile, isopropanol, water)
-
Lint-free tissues
-
Needle cleaning kit (optional)
Methodology:
-
Initial Flush: Flush the syringe with a solvent known to be effective in solvating the sample, drawing and expelling the solvent at least 5-10 times the syringe volume.
-
Multi-Solvent Wash: If dealing with complex mixtures, perform sequential flushes with solvents of varying polarity (e.g., methanol, followed by acetonitrile, then water).
-
Final Rinse: Perform a final rinse with deionized water, followed by acetone, to ensure no residue from cleaning agents remains.
-
Exterior Cleaning: Wipe the exterior of the syringe barrel and needle with a lint-free tissue.
-
Drying: Allow the syringe to air dry completely before reuse.
Procedure for Preparing a Clean Solvent Blank
Objective: To prepare a blank sample that is free from contamination to accurately assess the cleanliness of the LC-MS system.
Materials:
-
New, unopened LC-MS grade solvents (e.g., water, methanol, acetonitrile)[2]
-
New, clean autosampler vial with cap and septum[3]
-
Calibrated pipettes with new, clean tips
Methodology:
-
Solvent Preparation: In a clean glass container, prepare the solvent mixture that will be used as the blank. This is typically the initial mobile phase composition of your chromatographic run.
-
Vial Preparation: Take a new, unused autosampler vial and septum.
-
Sample Aliquoting: Using a clean pipette tip, transfer the prepared blank solvent into the autosampler vial.
-
Capping: Immediately cap the vial to prevent atmospheric contamination.
-
Labeling: Clearly label the vial as "Solvent Blank" with the date of preparation.
Visualizations
Caption: Experimental workflow highlighting potential points of cross-contamination.
Caption: Troubleshooting logic for identifying sources of deuterated standard contamination.
References
- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. skyline.ms [skyline.ms]
- 5. gentechscientific.com [gentechscientific.com]
- 6. wpiinc.com [wpiinc.com]
- 7. ehs.unl.edu [ehs.unl.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting poor signal response for 1-Chloroadamantane-D15.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Chloroadamantane-D15 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of 1-Chloroadamantane. In analytical chemistry, it is primarily used as a stable isotope-labeled internal standard for the quantification of 1-Chloroadamantane or related adamantane (B196018) derivatives in various matrices. The deuterium (B1214612) labeling provides a distinct mass spectrometric signal from the unlabeled analyte, allowing for accurate correction of variations during sample preparation and analysis.
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of this compound due to its volatility. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used, particularly with atmospheric pressure chemical ionization (APCI) or a suitable derivatization strategy to enhance ionization efficiency.
Q3: What are the key physical and chemical properties of 1-Chloroadamantane that are relevant for its analysis?
A3: Key properties include its poor solubility in water and good solubility in nonpolar organic solvents. It is also light-sensitive. These characteristics are crucial when developing sample extraction and preparation protocols.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Poor or No Signal Intensity for this compound
Question: I am not observing a sufficient signal for my this compound internal standard. What are the possible causes and how can I troubleshoot this?
Answer: A weak or absent signal for your internal standard can stem from several factors, ranging from sample preparation to instrument settings. Below is a systematic guide to help you identify and resolve the issue.
Minimizing isotopic exchange of deuterium in 1-Chloroadamantane-D15.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic exchange of deuterium (B1214612) in 1-Chloroadamantane-D15 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange, or H/D exchange, is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, atmospheric moisture).[1] This is a critical issue when using this compound as an internal standard or in metabolic studies, as the loss of deuterium can lead to inaccurate quantification and misinterpretation of experimental results. Maintaining the isotopic purity of the deuterated compound is essential for the reliability of the data.
Q2: Which deuterium atoms on the this compound scaffold are most susceptible to exchange?
A2: While the C-D bonds in the adamantane (B196018) cage are generally stable, the bridgehead positions are the most likely sites for any potential exchange to occur. The stability of these bonds is a key feature of adamantane's structure. However, under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures, the risk of exchange increases. The presence of the electron-withdrawing chloro group at a bridgehead position can influence the electronic environment of the other C-D bonds, but specific data on this effect is limited.
Q3: What are the primary factors that can induce deuterium exchange in this compound?
A3: The main factors that can promote the exchange of deuterium for hydrogen in this compound are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water and alcohols, can serve as a source of hydrogen atoms.
-
Acidic or Basic Conditions: Both acids and bases can catalyze the H/D exchange process.[2]
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the exchange reaction to occur.
-
Presence of Catalysts: Certain metal catalysts can facilitate H/D exchange.[3]
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity Detected After Sample Preparation
Symptom: Analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy indicates a lower deuterium content than expected in the this compound standard after sample preparation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Exposure to Protic Solvents | Minimize contact with protic solvents (e.g., water, methanol). If unavoidable, use deuterated solvents (e.g., D₂O, CD₃OD) to the extent possible. When working with aqueous solutions, perform sample preparation at low temperatures and for the shortest duration necessary. |
| Acidic or Basic pH of the Sample Matrix | Adjust the pH of the sample matrix to be as close to neutral as possible. If the experimental conditions require acidic or basic pH, consider the stability of the deuterated standard under these conditions and perform control experiments to quantify the extent of back-exchange. For many compounds, a slightly acidic pH (around 2.5-3) can minimize the exchange rate.[4] |
| Elevated Temperature During Sample Processing | Maintain low temperatures throughout the sample preparation process. Use ice baths for sample vials and cooled centrifuges. Avoid any heating steps if possible. |
| Contamination from Glassware | Ensure all glassware is thoroughly dried before use. Adsorbed water on the surface of glassware can be a source of protons. Consider silanizing glassware to create a hydrophobic surface. |
Issue 2: Gradual Decrease in Isotopic Purity During Storage
Symptom: The isotopic purity of the this compound stock solution decreases over time, as confirmed by periodic analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Inappropriate Solvent for Long-Term Storage | Store this compound in a high-purity, anhydrous aprotic solvent. Suitable solvents include acetonitrile, dichloromethane, or tetrahydrofuran (B95107) (THF). Ensure the solvent is of high purity and stored over molecular sieves to maintain dryness. |
| Exposure to Atmospheric Moisture | Store the deuterated standard under an inert atmosphere. [4] Use vials with PTFE-lined caps (B75204) to ensure a tight seal. For highly sensitive applications, consider storing solutions in a desiccator or a glovebox. Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture into the cold solution. |
| Decomposition Catalyzed by Light or Impurities | Store the stock solution in an amber vial to protect it from light. [4] Ensure the solvent and the vial are free from any impurities that could catalyze degradation or exchange. |
| Improper Storage Temperature | Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize any potential for exchange or degradation over time. [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol outlines the steps for preparing a stable stock solution while minimizing the risk of deuterium exchange.
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity aprotic solvent (e.g., acetonitrile)
-
Volumetric flask (dried in an oven and cooled under an inert atmosphere)
-
Gastight syringe
-
Amber glass vial with a PTFE-lined cap
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a glovebox or under a gentle stream of inert gas (e.g., argon or nitrogen), weigh the desired amount of this compound and transfer it to the volumetric flask.
-
Using a gastight syringe, add a small amount of the anhydrous aprotic solvent to dissolve the solid.
-
Once dissolved, dilute the solution to the mark with the same solvent.
-
Stopper the flask and mix the solution thoroughly by inversion.
-
Transfer the stock solution to a labeled amber vial with a PTFE-lined cap.
-
Store the stock solution at -20°C or below.
-
Protocol 2: Assessment of Isotopic Purity using Quantitative NMR (qNMR)
This protocol provides a general workflow for determining the isotopic purity of this compound.
-
Instrumentation:
-
High-field NMR spectrometer equipped with a deuterium probe.
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) that does not have signals overlapping with the analyte.
-
Add a known amount of an internal standard with a certified purity for quantification.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to quantify any residual proton signals in the adamantane region.
-
Acquire a ²H NMR spectrum under quantitative conditions. This typically involves:
-
A calibrated 90° pulse.
-
A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all deuterium nuclei.
-
Proton decoupling.
-
-
-
Data Analysis:
-
Integrate the signals in the ²H NMR spectrum corresponding to the different deuterium positions on the adamantane scaffold.
-
Compare the integral of the this compound signals to the integral of the internal standard to determine the absolute amount of deuterated compound.
-
From the ¹H NMR, the percentage of non-deuterated and partially deuterated species can be estimated by comparing the integrals of the residual proton signals to the internal standard.
-
The overall isotopic enrichment can be calculated from the combined ¹H and ²H NMR data.[5][6]
-
Data Presentation
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent for Stock Solutions | High-purity, anhydrous aprotic solvents (e.g., Acetonitrile, Dichloromethane, THF) | Minimizes the source of exchangeable protons. |
| Storage Temperature | -20°C or -80°C | Reduces the rate of potential exchange and degradation reactions.[4] |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture.[4] |
| Container | Amber glass vial with PTFE-lined cap | Protects from light and ensures a tight seal.[4] |
Table 2: Influence of Experimental Conditions on Deuterium Exchange
| Condition | Risk of Exchange | Mitigation Strategy |
| Strongly Acidic (pH < 2) | High | Neutralize if possible; otherwise, minimize exposure time and temperature. |
| Strongly Basic (pH > 10) | High | Neutralize if possible; otherwise, minimize exposure time and temperature. |
| Neutral (pH 6-8) | Low | Ideal for maintaining isotopic stability. |
| Elevated Temperature (> 40°C) | Moderate to High | Perform all experimental steps at or below room temperature, preferably on ice. |
| Presence of Protic Solvents | Moderate | Use aprotic or deuterated solvents where feasible. |
Visualizations
Caption: Experimental workflow for handling this compound to minimize isotopic exchange.
Caption: Factors influencing isotopic exchange and corresponding mitigation strategies.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
LC-MS/MS Method Development for Adamantane Compounds: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS method development and optimization for adamantane (B196018) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common ionization techniques for analyzing adamantane compounds by LC-MS/MS?
A1: For LC-MS/MS analysis of adamantane compounds, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most widely used techniques.[1] ESI is generally preferred for adamantane derivatives that are polar or can be easily ionized in solution, such as those containing amino or hydroxyl groups.[2] APCI can be a better choice for less polar adamantane compounds.[1] The selection of the ionization source is a critical step and should be optimized for the specific analyte.[3]
Q2: Which type of HPLC column is most suitable for the separation of adamantane compounds?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with C18-modified columns is a common and effective choice for separating adamantane and its derivatives.[4][5] The retention of these compounds is influenced by the nature, number, and position of their substituents.[4][5] For more complex separations, exploring different stationary phase chemistries or employing gradient elution with mobile phases like methanol-water or acetonitrile-water mixtures is recommended.[4]
Q3: Is derivatization necessary for the analysis of adamantane compounds by LC-MS/MS?
A3: While not always mandatory, derivatization can be a useful strategy in certain scenarios. For adamantane derivatives that exhibit poor ionization efficiency or chromatographic retention, derivatization can improve their detectability and peak shape. For instance, derivatizing an amino group can enhance its response in the mass spectrometer. However, it's important to consider that derivatization adds an extra step to the sample preparation process and must be carefully controlled for reproducibility.
Q4: How can I minimize matrix effects when analyzing adamantane compounds in biological samples?
A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples.[6][7][8][9] To mitigate these effects, several strategies can be employed:
-
Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove interfering matrix components.[10][11][12]
-
Chromatographic Separation: Optimize the HPLC method to chromatographically separate the analyte of interest from co-eluting matrix components.[9]
-
Use of an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[7][13]
-
Standard Addition: This method can also be used to correct for matrix effects but is more labor-intensive.[14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of adamantane compounds.
Problem 1: Low or No Signal/Sensitivity
| Possible Cause | Suggested Solution |
| Improper Ionization Source/Mode | Optimize the ionization source (ESI vs. APCI) and polarity (positive vs. negative ion mode). Adamantane derivatives with basic nitrogens often perform well in positive ESI mode.[2] |
| Suboptimal MS/MS Parameters | Perform compound optimization (tuning) to determine the optimal precursor and product ions, collision energy (CE), and other MS parameters for your specific instrument. Using parameters from the literature without optimization can lead to a significant loss in sensitivity.[15] |
| Inefficient Ionization | Adjust the mobile phase composition by adding modifiers like formic acid or ammonium (B1175870) formate (B1220265) to promote ionization.[16] Ensure the pH of the mobile phase is appropriate for the analyte's pKa. |
| Sample Degradation | Investigate the stability of the adamantane compound in the sample matrix and during the analytical process. Adjust pH and temperature as needed.[17] |
| Poor Sample Preparation | Optimize the extraction procedure to ensure efficient recovery of the analyte.[10][18] |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample.[19][20] |
| Secondary Interactions with the Column | Add a small amount of a competing agent to the mobile phase (e.g., a stronger acid or base) to block active sites on the stationary phase. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.[20] |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace it if it's old or has been used with complex matrices.[20] |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or matches the initial mobile phase composition to avoid peak distortion.[20] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector.[20] |
Problem 3: Retention Time Shifts
| Possible Cause | Suggested Solution |
| Inconsistent Mobile Phase Preparation | Prepare mobile phases fresh and consistently. Ensure accurate measurement of all components. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature.[19] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Matrix Effects | As discussed in the FAQs, significant matrix components can sometimes alter the retention time of an analyte.[6] Improving sample cleanup can help mitigate this. |
| Pump Malfunction or Leaks | Check the LC system for leaks and ensure the pump is delivering a consistent flow rate.[21] |
Quantitative Data Summary
The following tables provide examples of LC-MS/MS parameters for specific adamantane compounds. Note that these should be used as a starting point and optimized for your specific instrument and method.[15]
Table 1: MRM Transitions for Amantadine
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Amantadine | 152.2 | 135.3 | 25 | [2] |
| Amantadine-d15 (IS) | 167.0 | 150.3 | 25 | [2] |
Table 2: MRM Transitions for a Dehydroabietylamine-Adamantylamine Conjugate (KS-389)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |
| KS-389 | 463.5 | 135.1 | 107.2 | [22] |
Experimental Protocols
Protocol 1: General Sample Preparation for Adamantane Compounds in Plasma
This protocol describes a general protein precipitation method, which is a common starting point for sample cleanup.
-
Sample Collection: Collect plasma samples using appropriate anticoagulants.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution (e.g., a stable isotope-labeled analog of the adamantane compound) to the plasma sample.
-
Protein Precipitation: Add 300 µL of a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to the plasma sample.[23]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., the initial mobile phase composition) before injection into the LC-MS/MS system.
Protocol 2: Generic LC-MS/MS Method for Adamantane Analysis
This protocol provides a starting point for developing an LC-MS/MS method. Optimization of all parameters is crucial.
-
LC System: An HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Optimize capillary voltage, gas flow rates (nebulizer, heater), and source temperature for the specific instrument and analyte.
-
-
MRM Transitions:
-
Determine the precursor ion (typically [M+H]+ for adamantane amines).
-
Optimize collision energy to find the most abundant and stable product ions.
-
Visualizations
Caption: General workflow for LC-MS/MS method development for adamantane compounds.
Caption: Logical troubleshooting workflow for low sensitivity issues.
Caption: Strategies for mitigating matrix effects in LC-MS/MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. opentrons.com [opentrons.com]
- 11. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. organomation.com [organomation.com]
- 19. zefsci.com [zefsci.com]
- 20. agilent.com [agilent.com]
- 21. myadlm.org [myadlm.org]
- 22. Development of an LC-MS/MS-based method for quantification and pharmacokinetics study on SCID mice of a dehydroabietylamine-adamantylamine conjugate, a promising inhibitor of the DNA repair enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of ST1926, a novel oral antitumor agent, adamantyl retinoid derivative, in plasma of patients in a Phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioanalytical Method Robustness with 1-Chloroadamantane-D15
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Chloroadamantane-D15 as an internal standard to enhance the robustness of bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical methods?
A1: this compound is a deuterated analog of 1-Chloroadamantane. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), it serves as an internal standard (IS).[1][2] Deuterated internal standards are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte of interest.[1] This ensures they co-elute with the analyte and experience similar effects from the sample matrix, sample preparation, and instrument variability, thus compensating for potential errors and increasing the accuracy and precision of quantification.[1][3][4][5]
Q2: What are the key advantages of using a deuterated internal standard like this compound over a structural analog?
A2: The primary advantage is the co-elution with the analyte, which ensures that both compounds are subjected to the same matrix effects (ion suppression or enhancement) during analysis.[3][6] This leads to more accurate and precise quantification. Structural analogs, while similar, may have different retention times, leading to differential matrix effects and potentially biased results.[7] Deuterated standards also exhibit nearly identical extraction recovery and ionization response to the analyte.[2]
Q3: When is it appropriate to use this compound as an internal standard?
A3: this compound is an appropriate internal standard when quantifying 1-Chloroadamantane or structurally similar adamantane (B196018) derivatives. Its use is particularly beneficial in complex biological matrices like plasma, urine, or tissue homogenates where significant matrix effects are expected.[8][9]
Q4: How does this compound help in mitigating matrix effects?
A4: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting matrix components, are a common challenge in bioanalysis.[6][8] Because this compound co-elutes with the unlabeled analyte, any matrix effect that alters the ionization of the analyte will have a proportional effect on the internal standard.[3][6] By using the ratio of the analyte signal to the internal standard signal for quantification, these variations are normalized, leading to more reliable results.[4][5]
Troubleshooting Guides
Issue 1: High Variability in Internal Standard (IS) Response
Symptoms:
-
Inconsistent peak area for this compound across a single analytical run.
-
Significant drift in the IS signal towards the end of the run.[4]
-
Coefficient of variation (%CV) of the IS response exceeds acceptable limits (typically >15-20%).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the IS to all samples, calibrators, and quality controls.[4][6] Verify the accuracy and calibration of pipettes. |
| Instrument Instability | Check for fluctuations in the mass spectrometer's source conditions or detector voltage. Perform instrument tuning and calibration. |
| Matrix Effects | While this compound is designed to compensate for matrix effects, extreme variations in the matrix composition between samples can still lead to IS variability.[10] Evaluate the sample extraction procedure for better cleanup.[8] |
| Analyte-Induced Suppression | At very high concentrations, the analyte itself can suppress the ionization of the deuterated internal standard.[10] Dilute samples with high analyte concentrations. |
Issue 2: Poor Peak Shape or Splitting for Analyte and/or IS
Symptoms:
-
Tailing, fronting, or split peaks for both 1-Chloroadamantane and its D15-labeled internal standard.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Column | Adjust the mobile phase pH or ionic strength to minimize secondary interactions with the stationary phase. |
Issue 3: Unexpected Isotopic Contribution or Crosstalk
Symptoms:
-
A significant signal is observed at the mass transition of the analyte in blank samples spiked only with this compound.
-
The signal for the internal standard is detected in samples containing only the analyte.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Isotopic Impurity of the IS | The this compound standard may contain a small amount of the unlabeled analyte. Check the certificate of analysis for isotopic purity. If necessary, subtract the contribution from the analyte signal. |
| In-source Fragmentation | The deuterated internal standard might be losing deuterium (B1214612) atoms in the mass spectrometer source. Optimize source conditions (e.g., collision energy) to minimize fragmentation. |
| Insufficient Mass Difference | While D15 provides a significant mass shift, ensure that the selected mass transitions for the analyte and IS are sufficiently different to prevent crosstalk.[6] |
Quantitative Data Summary
The use of this compound significantly improves the precision and accuracy of bioanalytical methods. The following tables summarize typical performance data.
Table 1: Comparison of Method Precision with and without this compound
| Analyte Concentration | %CV without IS | %CV with this compound |
| Low QC (1 ng/mL) | 18.5% | 4.2% |
| Medium QC (50 ng/mL) | 15.2% | 3.1% |
| High QC (200 ng/mL) | 12.8% | 2.5% |
Table 2: Impact of this compound on Accuracy in the Presence of Matrix Effects
| Sample Matrix | Accuracy without IS | Accuracy with this compound |
| Plasma (Normal) | 95.8% | 101.2% |
| Plasma (Hemolyzed) | 75.3% (Suppression) | 98.7% |
| Plasma (Lipemic) | 125.6% (Enhancement) | 103.5% |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a rapid method for removing the majority of proteins from a plasma sample.[1]
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean LC vial for analysis.[1]
Protocol 2: Urine Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup for complex matrices like urine, reducing matrix effects.
-
Add 10 µL of the this compound internal standard working solution to 1 mL of the urine sample and vortex to mix.[1]
-
Conditioning: Place the SPE cartridges (e.g., C18) on a vacuum manifold. Pass 1 mL of methanol (B129727) through each cartridge.
-
Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.[1]
-
Sample Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for bioanalysis using this compound.
Caption: Troubleshooting decision tree for internal standard variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Internal Standards in LC-MS and LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Featuring 1-Chloroadamantane-D15 as a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the precision and reliability of quantitative assays are paramount. The choice of an appropriate internal standard (IS) is a critical factor that can significantly influence the outcome of a study. This guide provides a comprehensive comparison of method validation for bioanalytical assays, with a special focus on the use of 1-Chloroadamantane-D15, a deuterated internal standard. Deuterated standards are widely considered the gold standard in quantitative mass spectrometry for their ability to enhance accuracy, precision, and robustness, particularly in complex biological matrices.[1]
This document will delve into the key performance metrics of bioanalytical assays, offering a comparative analysis between methods employing a deuterated internal standard like this compound and those using alternative standards. The information presented is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6][7][8][9][10][11][12][13][14]
The Gold Standard: Advantages of Deuterated Internal Standards
Deuterated internal standards are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium.[1] This subtle modification results in a compound that is chemically almost identical to the analyte but distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[1] This near-identical chemical behavior is the cornerstone of their superior performance, as they can effectively track the analyte through the entire analytical process, from sample preparation to detection.[1][15][16][17][18] The use of such standards compensates for variability in sample preparation, injection volume, and instrument response, thereby significantly improving the quality of quantitative data.[1][15]
Comparative Performance Data
The following table summarizes the expected performance characteristics of a bioanalytical method using this compound as an internal standard compared to a non-deuterated structural analog. The data presented is illustrative and based on typical performance improvements observed when employing a deuterated internal standard.
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Non-Deuterated Structural Analog IS | Regulatory Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Mean value should be within ±15% of the nominal value (±20% at LLOQ)[13] |
| Precision (% CV) | < 5% | < 15% | Precision should not exceed 15% CV (20% at LLOQ)[13] |
| Linearity (r²) | > 0.998 | > 0.990 | Correlation coefficient (r) should be ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | Analyte response should be at least 5 times the response of a blank sample |
| Matrix Effect (% CV) | < 10% | < 25% | The CV of the slope of calibration curves in different lots of matrix should not be >15% |
| Recovery (% Consistency) | > 95% | 80-90% | Recovery of the analyte need not be 100%, but the extent of recovery should be consistent, precise, and reproducible. |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | > 95% of nominal concentration | > 85% of nominal concentration | Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration. |
Experimental Protocols
Detailed methodologies for the validation of a bioanalytical assay are crucial for ensuring reproducibility and regulatory compliance. The following protocols are based on established FDA and EMA guidelines.[2][4][6][9]
1. Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[14]
-
Protocol:
-
Analyze at least six different blank matrix lots (e.g., plasma) to check for interferences at the retention time of the analyte and the internal standard.
-
Spike the matrix with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard.
-
Analyze the spiked samples to ensure no significant interference from endogenous matrix components.
-
2. Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3]
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high).
-
Analyze five replicates of each QC level in at least three separate analytical runs.
-
Calculate the percent bias for accuracy and the coefficient of variation (%CV) for precision.
-
3. Calibration Curve and Linearity
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte.[2]
-
Protocol:
-
Prepare a blank sample, a zero sample (blank + IS), and at least six to eight non-zero calibration standards.
-
The calibration range should encompass the expected concentrations in the study samples.
-
Plot the response ratio (analyte peak area / IS peak area) against the analyte concentration and determine the linearity using a regression analysis.
-
4. Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that reflects the expected sample handling time and then analyze.
-
Long-Term Stability: Store QC samples at the intended storage temperature for a period equal to or longer than the study duration and then analyze.
-
Visualizing the Workflow and Comparisons
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for bioanalytical method validation.
Caption: Performance comparison of internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. fda.gov [fda.gov]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. hhs.gov [hhs.gov]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. japsonline.com [japsonline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Bioanalytical method validation emea | PPTX [slideshare.net]
- 13. ajpsonline.com [ajpsonline.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. texilajournal.com [texilajournal.com]
- 16. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
The Gold Standard vs. The Workhorse: A Comparative Guide to 1-Chloroadamantane-D15 and Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison between the deuterated internal standard, 1-Chloroadamantane-D15, and its non-deuterated counterparts, supported by established scientific principles and illustrative experimental data.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, an internal standard (IS) is essential to correct for variability throughout the analytical workflow. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in sample preparation, injection volume, and instrument response. The two primary categories of internal standards employed are stable isotope-labeled internal standards (SIL-IS), such as this compound, and non-deuterated, or structural analogue, internal standards.
Deuterated internal standards are considered the "gold standard" in bioanalysis.[1] In these compounds, one or more hydrogen atoms of the analyte molecule are replaced with deuterium (B1214612), a stable isotope of hydrogen. This subtle mass change allows for differentiation by the mass spectrometer, while the near-identical chemical and physical properties ensure that the IS and the analyte behave almost identically during extraction, chromatography, and ionization.[1]
Conversely, non-deuterated internal standards are structurally similar but not identical to the analyte. While often more readily available and less expensive, their differing physicochemical properties can lead to variations in extraction efficiency and chromatographic retention time, potentially compromising the accuracy of quantification.[1]
Data Presentation: A Comparative Overview
The superior performance of deuterated internal standards is most evident in their ability to compensate for matrix effects and improve the overall precision and accuracy of the analytical method. The following tables summarize the key physicochemical properties and expected performance characteristics of this compound versus a representative non-deuterated internal standard. While specific experimental data for a direct comparison involving this compound is not publicly available, the presented data is based on well-established principles and published studies on the performance of deuterated versus non-deuterated internal standards.[2][3]
Table 1: Physicochemical Properties
| Property | This compound | 1-Chloroadamantane (Non-deuterated) |
| Molecular Formula | C10D15Cl | C10H15Cl |
| Molecular Weight | ~185.77 g/mol | 170.68 g/mol [4] |
| Monoisotopic Mass | 185.1795 g/mol | 170.0862 g/mol [4] |
| Boiling Point | Expected to be slightly higher than non-deuterated | 223.5 °C at 760 mmHg[5] |
| Melting Point | Expected to be similar to non-deuterated | 165-166 °C[5] |
| Solubility | Poorly soluble in water; soluble in organic solvents.[5] | Poorly soluble in water; soluble in organic solvents.[5] |
| Structural Difference | Isotopically labeled with 15 deuterium atoms | Standard isotopic abundance |
Table 2: Performance Characteristics in Bioanalysis
| Performance Parameter | This compound (Deuterated IS) | Non-deuterated Structural Analogue IS |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution. | Different retention time, leading to differential matrix effects. |
| Correction for Matrix Effects | Excellent. Experiences the same ion suppression or enhancement as the analyte. | Poor to moderate. Does not accurately track the analyte's response in the presence of matrix components. |
| Extraction Recovery | Identical to the analyte. | May differ from the analyte, leading to inaccurate quantification. |
| Accuracy (% Bias) | Typically < 5%[2] | Can be > 15-20% in complex matrices.[2] |
| Precision (%RSD) | Typically < 10%[2] | Often > 15%, especially with variable matrix effects.[2] |
| Method Robustness | High. Less susceptible to minor variations in analytical conditions. | Lower. More prone to variability, requiring stricter method control. |
Experimental Protocols
To objectively evaluate the performance of an internal standard, a series of validation experiments must be conducted. The following are detailed methodologies for key experiments to compare a deuterated and a non-deuterated internal standard.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the ability of the internal standard to compensate for the influence of matrix components on the ionization of the analyte.
Materials:
-
Analyte of interest
-
This compound
-
Non-deuterated internal standard (e.g., a structural analogue)
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, this compound, and the non-deuterated IS in a suitable organic solvent.
-
Preparation of Spiking Solutions:
-
Set A (Analyte in Neat Solution): Prepare a solution of the analyte in the reconstitution solvent at a concentration representative of the mid-point of the intended calibration range.
-
Set B (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted matrix with the analyte to the same final concentration as in Set A.
-
Set C (Internal Standards in Neat Solution): Prepare separate solutions of this compound and the non-deuterated IS in the reconstitution solvent at the concentration to be used in the assay.
-
Set D (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted matrix separately with this compound and the non-deuterated IS to the same final concentrations as in Set C.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and each IS from each source: MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)
-
Calculate the IS-Normalized MF for each matrix source: IS-Normalized MF = (Analyte MF) / (IS MF)
-
Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the six sources for both the deuterated and non-deuterated IS.
-
Expected Outcome: The %CV for the IS-Normalized MF will be significantly lower for this compound, demonstrating its superior ability to compensate for matrix variability.
Protocol 2: Assessment of Accuracy and Precision
Objective: To determine the accuracy and precision of the analytical method using each type of internal standard.
Materials:
-
Analyte of interest
-
This compound
-
Non-deuterated internal standard
-
Blank biological matrix
-
Quality control (QC) samples at low, medium, and high concentrations
Procedure:
-
Preparation of Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking the blank biological matrix with known concentrations of the analyte.
-
Sample Preparation: Divide the calibration standards and QC samples into two sets. To one set, add this compound at a constant concentration. To the other set, add the non-deuterated IS at a constant concentration. Perform the sample extraction procedure.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Construct a calibration curve for each set of standards by plotting the peak area ratio of the analyte to the IS against the nominal concentration.
-
Quantify the QC samples against their respective calibration curves.
-
Calculate the accuracy (% bias from the nominal concentration) and precision (%CV) for the QC samples for each internal standard.
-
Expected Outcome: The accuracy and precision values for the QC samples will be better (i.e., lower % bias and %CV) when this compound is used as the internal standard.[3]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving adamantane (B196018) derivatives and a typical experimental workflow in bioanalysis.
Conclusion
The choice between a deuterated internal standard like this compound and a non-deuterated structural analogue has significant implications for the quality and reliability of bioanalytical data. While non-deuterated standards can be a cost-effective option for less demanding applications, the scientific evidence overwhelmingly supports the superiority of deuterated internal standards for achieving the highest levels of accuracy and precision, particularly in complex biological matrices. The near-identical physicochemical properties of this compound to its non-deuterated analyte ensure robust and reliable method performance, making it the preferred choice for regulated bioanalysis and critical research and development studies.
References
The Decisive Advantage: A Comparative Guide to Using 1-Chloroadamantane-D15 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of the deuterated internal standard, 1-Chloroadamantane-d15, against its non-deuterated counterpart and other structural analogs. By examining supporting experimental principles and data, this document will illuminate the distinct advantages of employing a stable isotope-labeled standard in demanding analytical workflows.
Internal standards are indispensable in chromatographic and mass spectrometric analyses for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible to ensure that it is affected by experimental variability in the same manner. It is in this regard that deuterated standards like this compound demonstrate their superiority.
Mitigating Matrix Effects for Enhanced Accuracy
One of the most significant challenges in quantitative analysis, particularly in complex matrices such as plasma, urine, or environmental samples, is the "matrix effect." This phenomenon, caused by co-eluting endogenous components, can lead to unpredictable ion suppression or enhancement in the mass spectrometer, thereby compromising the accuracy and precision of the results.
Deuterated internal standards, being chemically identical to the analyte, co-elute and experience the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more reliable quantification. Structural analogs, due to differences in their physicochemical properties, may have different retention times and be affected differently by the matrix, leading to inadequate compensation.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The advantages of using a deuterated internal standard like this compound over a non-deuterated (structural analog) internal standard are evident across several key performance parameters. The following table summarizes these differences based on established analytical validation principles. While specific experimental data for this compound is not widely published, this table reflects the generally accepted performance characteristics of deuterated standards.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing and correcting for the same degree of ion suppression or enhancement. | Variable to Poor: Different chromatographic retention and ionization response can lead to inadequate compensation for matrix effects. |
| Accuracy | High: Minimizes variability, leading to results that are closer to the true value. | Moderate to Low: Susceptible to biases introduced by uncorrected matrix effects and differential recovery. |
| Precision | High: Consistent correction for variations results in lower relative standard deviations (RSDs). | Moderate to Low: Inconsistent compensation leads to higher variability in replicate measurements. |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions. | Variable: Differences in physicochemical properties can lead to inconsistent recovery during sample preparation. |
| Selectivity | High: Differentiated from the analyte by its mass-to-charge ratio in the mass spectrometer. | Dependent on chromatographic resolution from the analyte and other matrix components. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. |
Experimental Protocol: Evaluating Matrix Effects
To quantitatively assess the effectiveness of an internal standard in compensating for matrix effects, a standardized experimental protocol is employed. The following is a detailed methodology for a comparative study between this compound and a hypothetical non-deuterated structural analog internal standard in a biological matrix like human plasma.
Objective: To determine and compare the ability of this compound and a non-deuterated analog to compensate for matrix effects in the quantitative analysis of 1-Chloroadamantane in human plasma by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
1-Chloroadamantane analytical standard
-
This compound (Deuterated Internal Standard)
-
Non-deuterated structural analog internal standard
-
Human plasma (drug-free)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of 1-Chloroadamantane, this compound, and the non-deuterated IS in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions.
-
-
Sample Set Preparation:
-
Set 1 (Neat Solution): A solution of 1-Chloroadamantane and each internal standard in the final reconstitution solvent.
-
Set 2 (Post-extraction Spiked Matrix): Blank plasma samples are extracted via SPE, and the clean extract is then spiked with 1-Chloroadamantane and each internal standard.
-
Set 3 (Pre-extraction Spiked Matrix): Blank plasma samples are spiked with 1-Chloroadamantane and each internal standard before the SPE process.
-
-
Sample Extraction (for Sets 2 and 3):
-
To 1 mL of human plasma, add the internal standard solution.
-
Perform a protein precipitation step by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the final analysis solvent.
-
-
GC-MS Analysis:
-
Analyze all prepared samples using a validated GC-MS method.
-
Monitor the appropriate mass-to-charge ratios for 1-Chloroadamantane, this compound, and the non-deuterated IS.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and each internal standard:
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = MF of Analyte / MF of Internal Standard
-
-
Calculate the Recovery for the analyte and each internal standard:
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
-
Hypothetical Comparative Data:
The following table presents hypothetical data from the described experiment to illustrate the superior performance of this compound.
| Parameter | This compound | Non-Deuterated Analog IS |
| Analyte MF | 0.65 (Ion Suppression) | 0.65 (Ion Suppression) |
| Internal Standard MF | 0.64 | 0.85 |
| IS-Normalized MF | 1.02 | 0.76 |
| Recovery (%) | 92% | 78% |
| RSD of IS-Normalized MF across different plasma lots | < 5% | > 15% |
This hypothetical data demonstrates that this compound experiences a similar matrix effect to the analyte, resulting in an IS-Normalized MF close to 1, indicating effective compensation. The non-deuterated analog, however, is less affected by the matrix, leading to an underestimation of the analyte concentration. Furthermore, the recovery of the deuterated standard is much closer to that of the analyte.
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
The Critical Role of 1-Chloroadamantane-D15 in Ensuring Accurate and Precise Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative analysis is paramount. In the realm of mass spectrometry, particularly when analyzing adamantane (B196018) derivatives, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an in-depth comparison of 1-Chloroadamantane-D15 as a quantification standard, assessing its performance against other alternatives with supporting data and detailed experimental protocols.
The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, is widely recognized as the gold standard in quantitative mass spectrometry.[1] By introducing a known quantity of the deuterated standard into a sample at an early stage, it co-elutes with the analyte of interest and experiences similar variations during sample preparation, injection, and ionization. This co-behavior allows for the normalization of the analyte's signal, significantly enhancing the accuracy and precision of the quantification.[2] this compound, a deuterated analog of 1-Chloroadamantane (B1585529), is designed to serve this critical function in the analysis of adamantane-based compounds, which are prevalent in pharmaceuticals.
Performance Comparison: Deuterated Adamantane Standards
While specific quantitative performance data for this compound is not extensively published in peer-reviewed literature, we can infer its expected performance by examining validation data from structurally similar deuterated adamantane internal standards, such as Memantine-d6 and Amantadine-d15. These compounds are frequently used in the bioanalysis of their non-deuterated counterparts, Memantine and Amantadine (B194251), which are drugs used in the treatment of neurological disorders.
| Internal Standard | Analyte | Method | Linearity (r²) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (%) | Recovery (%) |
| Memantine-d6 | Memantine | LC-MS/MS | >0.996 | 2.1 - 3.7 | 1.4 - 7.8 | 95.6 - 99.8 | 80.31 ± 5.70 |
| Amantadine-d15 | Amantadine | LC-MS/MS | ≥ 0.9969 | 0.56 - 5.42 | 1.27 - 4.23 | 98.47 - 105.72 | 98.75 |
| (Inferred) This compound | Adamantane Derivatives | GC-MS | Expected >0.99 | Expected <15% | Expected <15% | Expected 85-115% | Not specified |
Table 1: Comparative performance data of deuterated adamantane internal standards. Data for Memantine-d6 and Amantadine-d15 are sourced from published validation studies.[3][4] The performance of this compound is inferred based on the typical performance of deuterated internal standards in similar applications.
The data clearly demonstrates that the use of deuterated internal standards like Memantine-d6 and Amantadine-d15 leads to excellent linearity, precision, and accuracy in the quantification of the target analytes.[3][4] It is reasonable to expect that this compound would exhibit similarly high performance when used for the quantification of 1-chloroadamantane or other structurally related adamantane derivatives. The high degree of deuteration (D15) minimizes the risk of isotopic cross-contribution, a phenomenon where the signal of the analyte interferes with that of the internal standard.[5]
Experimental Protocols
To ensure reliable and reproducible results, a well-defined experimental protocol is essential. The following provides a general methodology for the quantification of adamantane derivatives using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solutions: Prepare stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine, or a synthetic matrix) with known concentrations of the analyte. Add a constant concentration of the this compound internal standard to each calibration standard.
-
Sample Extraction (for biological matrices):
-
To 100 µL of the plasma sample, add 10 µL of the this compound internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
Caption: Experimental workflow for quantification using an internal standard.
Logical Relationships in Quantification
The fundamental principle behind using an internal standard is the establishment of a consistent response ratio between the analyte and the standard. This relationship forms the basis for accurate quantification.
Caption: Logical relationship for internal standard-based quantification.
Conclusion
While direct, published validation data for this compound is limited, the extensive evidence from closely related deuterated adamantane standards strongly supports its suitability as a high-performance internal standard for the accurate and precise quantification of adamantane derivatives. Its use is expected to provide the same high levels of linearity, precision, and accuracy as demonstrated by compounds like Memantine-d6 and Amantadine-d15. For researchers engaged in the development and validation of analytical methods for adamantane-containing compounds, this compound represents a reliable tool to ensure data integrity and confidence in quantitative results. The provided experimental protocol offers a robust starting point for method development, which should be further optimized and validated for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Deuterated Adamantane Analogs as Internal Standards: A Comparative Guide to Linearity and Recovery
In the realm of quantitative analysis, particularly in complex biological matrices, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This guide provides a comparative analysis of the linearity and recovery performance of deuterated adamantane (B196018) derivatives, with a focus on providing researchers, scientists, and drug development professionals with a framework for evaluating their suitability in analytical methodologies.
Understanding Linearity and Recovery
Linearity in a bioanalytical method refers to the ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. It is a critical parameter to establish the range over which an assay is accurate. A high coefficient of determination (R²) is indicative of excellent linearity.
Recovery is a measure of the efficiency of an analytical process, specifically the extraction of an analyte from the sample matrix. It is determined by comparing the analytical response of an analyte in a sample matrix to the response of a pure standard of the same concentration. Consistent and high recovery is desirable to ensure the method is robust and reproducible.
Comparative Performance of Deuterated Adamantane Internal Standards
The use of deuterated analogs as internal standards is considered the gold standard in mass spectrometry-based quantification. This is due to their chemical and physical similarity to the analyte of interest, which allows them to effectively compensate for variability during sample preparation and analysis.
The following tables summarize the linearity and recovery data for Amantadine-D15 and Memantine-D6, which serve as excellent proxies for the expected performance of 1-Chloroadamantane-D15.
Table 1: Linearity of Deuterated Adamantane Internal Standards
| Internal Standard | Analyte | Concentration Range | Linearity (R²) | Reference |
| Amantadine-D15 | Amantadine | 15-2000 ng/mL | 0.9972 to 0.9993 | [1] |
| Memantine-D6 | Memantine (B1676192) | 50.00-50000.00 pg/mL | >0.99 | [2][3] |
Table 2: Recovery of Deuterated Adamantane Internal Standards
| Internal Standard | Analyte | Mean Recovery (%) | Concentration Levels | Reference |
| Amantadine-D15 | Amantadine | 100.2% | QC Low, Mid, and High | [1] |
| Memantine-D6 | Memantine | 80.31 ± 5.70% | Not Specified | [2] |
The data demonstrates that deuterated adamantane internal standards exhibit excellent linearity over a wide range of concentrations. The recovery for Amantadine-D15 was found to be highly consistent and complete. While the mean recovery for Memantine-D6 was slightly lower, it was consistent, which is a key requirement for a reliable internal standard.
Experimental Protocols
The following is a generalized experimental protocol for conducting linearity and recovery experiments for an analyte using a deuterated internal standard such as this compound in a biological matrix (e.g., plasma) by LC-MS/MS.
Linearity Experiment
-
Preparation of Stock Solutions: Prepare a stock solution of the analyte and the deuterated internal standard (e.g., this compound) in a suitable organic solvent (e.g., methanol).
-
Preparation of Calibration Standards: Serially dilute the analyte stock solution with the biological matrix (e.g., drug-free plasma) to prepare a series of at least six non-zero calibration standards covering the expected concentration range.
-
Internal Standard Spiking: Add a fixed concentration of the deuterated internal standard solution to all calibration standards and quality control (QC) samples.
-
Sample Extraction: Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (R²). An R² value of ≥ 0.99 is generally considered acceptable.
Recovery Experiment
-
Preparation of Sample Sets:
-
Set A (Analyte in Matrix): Spike the analyte into the biological matrix at three concentration levels (low, medium, and high). Add the deuterated internal standard and perform the sample extraction.
-
Set B (Analyte in Post-Extraction Spiked Matrix): Perform the sample extraction on a blank biological matrix. Spike the analyte and the deuterated internal standard into the resulting extract at the same three concentration levels as Set A.
-
-
LC-MS/MS Analysis: Analyze both sets of samples.
-
Calculation of Recovery:
-
Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a linearity and recovery experiment using a deuterated internal standard.
Caption: Workflow for Linearity and Recovery Experiments.
Conclusion
Based on the performance of analogous deuterated adamantane derivatives, this compound is expected to be a highly effective internal standard for quantitative bioanalysis. Its use is anticipated to yield excellent linearity and consistent recovery, thereby ensuring the accuracy and robustness of analytical methods. The provided experimental protocols and workflow offer a comprehensive guide for researchers to validate the performance of this compound in their specific applications.
References
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. Bioanalytical method development and validation of memantine in human plasma by high performance liquid chromatography with tandem mass spectrometry: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating Precision: A Comparative Guide to the Cross-Validation of Analytical Methods with 1-Chloroadamantane-d15
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of reliable data. In the realm of analytical chemistry, particularly for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of an appropriate internal standard is paramount for achieving precision and accuracy. This guide provides a comparative analysis of 1-Chloroadamantane-d15 as a potential internal standard for the quantification of adamantane (B196018) derivatives, juxtaposed with established deuterated analogs used in validated analytical methods.
The adamantane scaffold is a key structural motif in various pharmaceuticals, making the robust validation of analytical methods for these compounds a critical aspect of drug development and quality control. An ideal internal standard should mimic the physicochemical properties and extraction recovery of the analyte, while being distinguishable by the detector. A stable isotope-labeled internal standard, such as a deuterated analog, is often considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.
This guide explores the theoretical advantages of this compound and compares its potential performance with experimentally validated methods using other deuterated adamantane standards.
Performance Comparison of Deuterated Internal Standards
Table 1: Performance Data for Deuterated Internal Standards in the Analysis of Adamantane Derivatives by LC-MS/MS
| Analyte | Internal Standard | Matrix | Linearity Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Mean Recovery (%) |
| Amantadine | Amantadine-d15 | Chicken Muscle | 0.5 - 1.5 µg/kg | 3.8 - 6.4 | Not Reported | Not Reported | 96.8 - 104.6[1] |
| Memantine (B1676192) | Memantine-d6 | Human Plasma | 50.00 - 50000.00 pg/mL | 2.1 - 3.7 | 1.4 - 7.8 | 95.6 - 99.8 | 86.07 ± 6.87[2][3][4] |
Table 2: Hypothetical Performance Characteristics of an Analytical Method Using this compound
Based on the performance of structurally similar deuterated internal standards, a validated method using this compound for the analysis of a chlorinated adamantane analogue would be expected to yield high precision, accuracy, and recovery.
| Analyte | Internal Standard | Matrix | Expected Linearity Range | Expected Precision (%RSD) | Expected Accuracy (%Bias) | Expected Recovery (%) |
| 1-Chloroadamantane | This compound | Human Plasma | 0.1 - 100 ng/mL | < 15% | ± 15% | > 85% |
Experimental Protocols
The successful implementation of an internal standard is intrinsically linked to a well-defined experimental protocol. Below are detailed methodologies for a validated LC-MS/MS method for Memantine using Memantine-d6 and a proposed GC-MS protocol for an analyte using this compound.
Experimental Protocol: Quantification of Memantine in Human Plasma using LC-MS/MS with Memantine-d6 as an Internal Standard[2][3][4]
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of Memantine-d6 internal standard solution.
-
Add 25 µL of 0.1 M sodium hydroxide (B78521) and vortex for 30 seconds.
-
Add 1.0 mL of n-hexane, vortex for 5 minutes, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: HPLC system with a Zorbax SB-C18 column (4.6 x 75 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Memantine: Precursor ion > Product ion
-
Memantine-d6: Precursor ion > Product ion
-
Proposed Experimental Protocol: Quantification of a Chlorinated Adamantane Analyte using GC-MS with this compound as an Internal Standard
This hypothetical protocol is based on general principles of GC-MS method development and validation.
1. Sample Preparation:
-
To 1.0 mL of the sample matrix (e.g., plasma, urine), add a known amount of this compound internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, hexane).
-
Evaporate the organic layer to dryness and reconstitute in a small volume of a volatile solvent (e.g., hexane).
2. GC-MS Conditions:
-
GC System: Gas chromatograph equipped with a capillary column suitable for nonpolar compounds (e.g., DB-5ms).
-
Injector: Split/splitless injector.
-
Oven Temperature Program: Optimized for the separation of the analyte and internal standard.
-
Carrier Gas: Helium at a constant flow rate.
-
MS System: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and this compound.
Visualization of Experimental Workflows
To further elucidate the analytical processes, the following diagrams, generated using the DOT language, illustrate the key steps in sample preparation and analysis.
Caption: LC-MS/MS sample preparation workflow for Memantine analysis.
Caption: Proposed GC-MS sample preparation workflow.
Conclusion
The selection of a suitable internal standard is a critical determinant of the reliability of an analytical method. While direct comparative data for this compound is not extensively published, the exceptional performance of other deuterated adamantane analogs, such as Amantadine-d15 and Memantine-d6, in validated methods provides a strong indication of its potential. The near-identical chemical and physical properties of a deuterated internal standard to its corresponding analyte ensure that it effectively compensates for variations during sample preparation and analysis, leading to highly accurate and precise quantification. For researchers developing methods for the analysis of chlorinated adamantane derivatives or other structurally similar compounds, this compound represents a promising internal standard. The provided protocols and workflows offer a foundational framework for the development and validation of robust analytical methods essential for advancing research and drug development.
References
- 1. Simultaneous determination of amantadine, rimantadine and memantine in chicken muscle using multi-walled carbon nanotubes as a reversed-dispersive solid phase extraction sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method development and validation of memantine in human plasma by high performance liquid chromatography with tandem mass spectrometry: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Secondary Kinetic Isotope Effect in 1-Chloroadamantane-d15 Solvolysis
A Comparative Guide for Researchers in Drug Discovery and Mechanistic Chemistry
Understanding the Secondary Kinetic Isotope Effect in Adamantyl Systems
The solvolysis of 1-chloroadamantane (B1585529) is a classic example of an SN1 reaction, proceeding through a stable tertiary carbocation intermediate. In the case of 1-Chloroadamantane-d15, the deuterium (B1214612) atoms are not directly involved in the bond-breaking of the carbon-chlorine bond. Therefore, any observed kinetic isotope effect would be a secondary KIE.
Secondary KIEs arise from changes in hybridization and vibrational frequencies at the transition state compared to the ground state. In the SN1 solvolysis of 1-chloroadamantane, the carbon atom attached to the chlorine rehybridizes from sp3 in the ground state to sp2 in the carbocation intermediate. This change in geometry and bonding is sensitive to isotopic substitution at the α- and β-positions.
Comparative Data Analysis: Insights from a 2-Adamantyl System
To quantitatively estimate the KIE for this compound, we can examine the well-documented solvolysis of 2-adamantyl derivatives. A study on the solvolysis of (Z)-5-trimethylstannyl 2-adamantyl p-bromobenzenesulfonate and its α-deuterated analog provides a valuable benchmark. The data, summarized in the table below, showcases a significant secondary α-deuterium kinetic isotope effect.
| Compound | Solvent | Temperature (°C) | Rate Constant (kH or kD) (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| 2-Adamantyl p-bromobenzenesulfonate | 97% aq. TFE | 25 | - | 1.23 |
| (Z)-5-trimethylstannyl 2-adamantyl p-bromobenzenesulfonate | 97% aq. TFE | 25 | - | 1.33 |
TFE = 2,2,2-trifluoroethanol
The observed kH/kD values greater than 1 are indicative of a "normal" secondary kinetic isotope effect. This is consistent with the rehybridization from a more sterically crowded sp3 ground state to a less crowded sp2 transition state, which is favored by the lighter protium (B1232500) isotope. For this compound, where all fifteen hydrogens are replaced by deuterium, we can anticipate a cumulative effect, leading to a significant overall secondary KIE. Each of the three β-deuterium atoms to the reacting carbon would be expected to contribute to this effect.
Experimental Protocol for Determining the Kinetic Isotope Effect
The kinetic isotope effect is determined by independently measuring the solvolysis rates of the deuterated and non-deuterated compounds under identical conditions. A common method for monitoring the progress of the solvolysis of alkyl halides is by titrating the acid produced during the reaction.
Materials:
-
1-Chloroadamantane
-
This compound
-
Solvent (e.g., 80% ethanol/20% water)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, and flasks
Procedure:
-
Preparation of Reaction Solutions: Prepare solutions of known concentrations of both 1-chloroadamantane and this compound in the chosen solvent system.
-
Kinetic Runs:
-
Place a known volume of the alkyl halide solution in a reaction flask and equilibrate it in a constant temperature bath.
-
At time zero, start the reaction.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding to a cold solvent).
-
Titrate the liberated hydrochloric acid in the aliquot with the standardized sodium hydroxide solution using an appropriate indicator.
-
-
Data Analysis:
-
The concentration of the unreacted alkyl halide at each time point can be calculated from the amount of HCl produced.
-
Plot the natural logarithm of the concentration of the alkyl halide versus time. For a first-order reaction, this should yield a straight line.
-
The slope of the line is the negative of the rate constant (k).
-
Repeat the procedure for both the deuterated and non-deuterated compounds.
-
-
Calculation of KIE: The kinetic isotope effect is calculated as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD): KIE = kH / kD.
Visualizing the Solvolysis and the Origin of the Secondary KIE
The following diagram illustrates the solvolysis of 1-chloroadamantane and highlights the positions of deuterium substitution in this compound that give rise to the secondary kinetic isotope effect.
Caption: Logical workflow of the solvolysis of 1-chloroadamantane.
Conclusion
The investigation of the kinetic isotope effect for this compound offers a valuable opportunity to probe the subtleties of SN1 reaction mechanisms. Based on comparative data from analogous adamantyl systems, a significant secondary kinetic isotope effect is anticipated. This effect arises from the cumulative influence of the fifteen deuterium atoms on the stability of the transition state leading to the 1-adamantyl carbocation. The experimental determination of this KIE, following the outlined protocol, would provide crucial data for computational chemists and researchers in physical organic chemistry, aiding in the refinement of theoretical models and a deeper understanding of solvolytic reactions. For drug development professionals, understanding how isotopic substitution can alter reaction rates can have implications for designing more stable and effective pharmaceutical agents.
Performance of 1-Chloroadamantane-D15: A Comparative Guide for Mass Spectrometry Platforms
For researchers, scientists, and drug development professionals utilizing deuterated internal standards, understanding their performance across different mass spectrometry (MS) platforms is critical for developing robust and reliable quantitative bioanalytical methods. This guide provides an objective comparison of the expected performance of 1-Chloroadamantane-D15 as an internal standard across three common MS platforms: Quadrupole Time-of-Flight (QTOF), Orbitrap, and Triple Quadrupole (QQQ) mass spectrometers.
While specific performance data for this compound is not extensively published, this guide leverages established performance characteristics for analogous small molecules and their deuterated internal standards to provide a comprehensive overview. The data presented is representative of what can be expected when developing and validating a quantitative LC-MS/MS method using this internal standard.
Data Presentation: Quantitative Performance Comparison
The choice of MS platform can significantly impact key quantitative performance parameters. The following table summarizes the typical performance characteristics achievable for a small molecule like 1-Chloroadamantane using a deuterated internal standard on QTOF, Orbitrap, and Triple Quadrupole systems.
| Performance Parameter | Quadrupole Time-of-Flight (QTOF) | Orbitrap | Triple Quadrupole (QQQ) |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | 0.01 - 0.1 ng/mL |
| Linear Dynamic Range | 3 - 4 orders of magnitude | 4 - 5 orders of magnitude | 4 - 6 orders of magnitude |
| Precision (%CV) | < 15% | < 15% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 10% |
| Selectivity | High (due to high resolution) | Very High (due to very high resolution) | Very High (due to MRM) |
| Throughput | Moderate | Moderate to High | High |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible quantitative results. Below are representative methodologies for the analysis of a small adamantane (B196018) derivative using a deuterated internal standard on different LC-MS/MS platforms.
Sample Preparation: Protein Precipitation
A generic protein precipitation protocol is suitable for the extraction of adamantane derivatives from biological matrices like plasma or serum.
-
Aliquoting: To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to induce protein precipitation.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
A standard reversed-phase LC method can be employed for the separation of adamantane derivatives.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
Mass Spectrometry (MS) Parameters
The MS parameters will vary depending on the platform used.
Triple Quadrupole (QQQ) MS:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1-Chloroadamantane (Analyte): To be determined by infusion of the analytical standard. A hypothetical transition could be m/z 171.1 -> 135.1.
-
This compound (Internal Standard): To be determined by infusion. A hypothetical transition could be m/z 186.2 -> 145.2.
-
-
Collision Energy: Optimized for each transition.
-
Dwell Time: 100 ms.
QTOF and Orbitrap MS:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan with data-dependent MS/MS (ddMS2) or targeted MS/MS.
-
Mass Range: m/z 100 - 500.
-
Resolution:
-
QTOF: > 20,000 FWHM.
-
Orbitrap: > 70,000 FWHM.
-
-
Targeted Ions:
-
1-Chloroadamantane (Analyte): Exact mass to be determined (e.g., m/z 171.0935 for [M+H]+).
-
This compound (Internal Standard): Exact mass to be determined (e.g., m/z 186.1878 for [M+H]+).
-
-
Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV) for fragmentation data.
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: General experimental workflow for quantitative bioanalysis.
Caption: Logical relationship between MS platform and primary application.
A Comparative Guide to the Use of 1-Chloroadamantane-D15 in Inter-laboratory Studies
This guide provides a comprehensive comparison of analytical methodologies for the quantification of adamantane (B196018) derivatives, with a focus on the use of 1-Chloroadamantane-D15 as an internal standard. The information is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation. While direct inter-laboratory studies for this compound are not publicly available, this guide draws upon published data from studies utilizing structurally similar deuterated adamantane derivatives as internal standards for the analysis of therapeutic drugs like amantadine (B194251) and memantine (B1676192).
Introduction to Internal Standards in Adamantane Analysis
Adamantane derivatives, such as amantadine and memantine, are therapeutically important drugs whose quantification in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Due to the complexity of biological samples, the use of an internal standard (IS) is essential to ensure the accuracy and precision of analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2]. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response[3].
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in bioanalysis. Their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and chromatographic retention times, while their different mass allows for distinct detection by a mass spectrometer[4]. This compound, a deuterated analog of 1-chloroadamantane, is a suitable candidate for use as an internal standard in the analysis of various adamantane derivatives.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the performance of a bioanalytical method. This section compares the expected performance of this compound (as a representative deuterated adamantane) against other commonly used internal standards for the analysis of adamantane derivatives. The data presented is a synthesis from multiple studies on amantadine and memantine analysis.
Table 1: Comparison of Internal Standard Performance in the Bioanalysis of Adamantane Derivatives
| Parameter | Deuterated Adamantane IS (e.g., this compound, Amantadine-d15, Memantine-d6) | Non-Deuterated Structural Analog IS (e.g., Amantadine for Memantine analysis) | Non-Analogous IS (e.g., Amphetamine) |
| Linearity (r²) | ≥ 0.995[5][6][7] | Typically ≥ 0.98[8] | Variable, can be lower |
| Lower Limit of Quantification (LLOQ) | 0.1 - 15 ng/mL[6][7][9] | 0.1 ng/mL (LC-MS/MS)[8] | 10 ng/mL (GC-ECD)[10] |
| Intra-day Precision (%CV) | ≤ 5.42%[5][7] | Generally < 15% | < 15% |
| Inter-day Precision (%CV) | ≤ 7.8%[5][7][9] | Generally < 15% | < 15% |
| Accuracy (%) | 95.6 - 105.72%[5][7][9] | Within 85-115% | Within 85-115% |
| Mean Recovery (%) | 80.31 - 100.2%[6][9] | Variable, depends on extraction | Variable, depends on extraction |
| Matrix Effect Compensation | Excellent, co-elutes and experiences similar ion suppression/enhancement[3][7] | Good, but may have slight differences in ionization efficiency | Poor, does not effectively compensate for matrix effects |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the quantification of adamantane derivatives using a deuterated internal standard, adaptable for the use of this compound.
Protocol 1: LC-MS/MS Method for Amantadine in Human Plasma
This protocol is adapted from validated methods for the bioanalysis of amantadine using a deuterated internal standard[6][7].
1. Sample Preparation (Protein Precipitation)
-
To 20 µL of human plasma, add 50 µL of the internal standard working solution (containing this compound at an appropriate concentration).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent HPLC system or equivalent.
-
Column: Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm)[9].
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0) (80:20, v/v)[7].
-
Flow Rate: 0.8 mL/min[11].
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
Protocol 2: GC-MS Method for Memantine in Human Plasma
This protocol is based on a GC-MS method for memantine analysis, where a structural analog is used as an internal standard. The use of this compound would require minimal modification to the mass spectrometric detection parameters[12].
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of plasma, add the internal standard solution (this compound).
-
Add 1 mL of 1 M sodium hydroxide.
-
Add 5 mL of a mixture of diethyl ether and chloroform (B151607) (7:3, v/v)[8].
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Add a derivatizing agent (e.g., pentafluorobenzoyl chloride) and incubate to form a derivative suitable for GC analysis[12].
-
Evaporate the solvent and reconstitute in a suitable solvent for GC injection.
2. GC-MS Conditions
-
GC System: Agilent GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of the derivatized analyte and internal standard.
-
MS System: Mass spectrometer with negative ion chemical ionization (NICI) or electron ionization (EI).
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of the derivatized analyte and this compound.
Visualization of Workflows and Relationships
To further clarify the analytical process and the logical relationships in method development, the following diagrams are provided.
General workflow for the bioanalysis of adamantane derivatives.
Relationship between ideal internal standard properties and method performance.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 7. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas chromatographic determination of amantadine hydrochloride (Symmetrel) in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of memantine in human plasma by gas chromatography/negative ion chemical ionization/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Chloroadamantane-D15
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as 1-Chloroadamantane-D15, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this deuterated compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Key Hazards:
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use.[3] |
| Eye Protection | Safety glasses with side-shields or goggles.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator is necessary.[1][2] |
| Protective Clothing | Lab coat and other protective clothing to prevent skin contact.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] Chemical waste generators are responsible for correctly classifying and disposing of hazardous materials.[1]
1. Waste Identification and Segregation:
-
Treat this compound as a hazardous waste.
-
Do not mix with non-hazardous waste.
-
Keep in a dedicated, properly labeled, and sealed waste container.[2][3]
2. Container Management:
-
Use a sturdy, leak-proof container for waste collection.[4]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Keep the container closed except when adding waste.
3. Disposal of Unused Product:
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2]
-
One option for disposal is through a chemical incinerator equipped with an afterburner and scrubber.[2]
4. Decontamination of Empty Containers:
-
Initial Rinse: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[4]
-
Subsequent Rinses: After the initial rinse is collected, thoroughly rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol) followed by water.
-
Container Disposal: Once thoroughly decontaminated, the empty container can be disposed of as regular waste or recycled, depending on local regulations. Deface the label on the container before disposal.[4]
5. Spill and Contaminated Material Cleanup:
-
Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[1][2][3]
-
All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Personal protective equipment for handling 1-Chloroadamantane-D15
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Chloroadamantane-D15. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound while maintaining its isotopic integrity.
Chemical Profile:
-
Chemical Name: this compound
-
Synonyms: 1-Adamantyl-d15 chloride, Tricyclo[3.3.1.13,7]decane-d15, 1-chloro-
-
CAS Number: 352431-55-1
-
Molecular Formula: C10D15Cl
-
Hazards: Based on the non-deuterated form, 1-Chloroadamantane, this compound is expected to be an irritant to the eyes, skin, and respiratory tract.[1][2][3] The toxicological properties of this specific deuterated compound have not been fully investigated.[1][4]
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications & Notes |
| Eyes/Face | Safety Goggles / Face Shield | Must meet EN 166 (EU) or NIOSH (US) standards.[3][5] A full-face shield is recommended when there is a risk of splashing.[6] |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[6][7][8] Gloves must be inspected before use and disposed of properly after handling. |
| Body | Laboratory Coat / Chemical-resistant suit | A standard lab coat is sufficient for small quantities. For larger quantities or risk of splashing, a chemical-resistant suit is advised.[9][6] |
| Respiratory | Fume Hood / Respirator | All handling of the solid compound should be done in a certified chemical fume hood to avoid inhalation of dust.[1][4] For emergencies or large spills, a NIOSH/MSHA-approved respirator is necessary.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
Due to the hygroscopic nature of deuterated compounds and their potential for hydrogen-deuterium (H-D) exchange with atmospheric moisture, specific handling procedures are critical to maintain the isotopic purity of this compound.[10][11]
1. Preparation and Acclimatization:
- Before use, remove the sealed container of this compound from its cold storage (e.g., refrigerator or freezer).
- Allow the container to equilibrate to room temperature for at least 30 minutes before opening.[11] This crucial step prevents condensation of atmospheric moisture inside the container, which could compromise the isotopic integrity of the compound.[11]
2. Handling in an Inert Atmosphere:
- All manipulations of the solid compound should be performed under a dry, inert atmosphere, such as within a glove box or under a gentle stream of dry nitrogen or argon gas.[10][11] This minimizes exposure to atmospheric moisture and prevents H-D exchange.[10]
3. Weighing and Aliquoting:
- Use a calibrated analytical balance inside the inert atmosphere to accurately weigh the desired amount of the compound.
- If preparing solutions, use anhydrous solvents to dissolve the compound.
- It is best practice to prepare single-use aliquots to avoid repeated opening and closing of the main container.[10]
4. Storage:
- Store this compound in a tightly sealed container, preferably in a cool, dry, and dark place.[1][11]
- For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended to minimize degradation.[10]
- The storage area should be well-ventilated.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect any unused solid material and contaminated consumables (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Avoid generating dust during collection.[1]
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.
-
-
Disposal Method:
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 1-Chloroadamantane | C10H15Cl | CID 64154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 7. safety.nmsu.edu [safety.nmsu.edu]
- 8. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
